Product packaging for Arg-Trp(Cat. No.:CAS No. 25615-38-7)

Arg-Trp

Cat. No.: B1336531
CAS No.: 25615-38-7
M. Wt: 360.4 g/mol
InChI Key: QADCERNTBWTXFV-JSGCOSHPSA-N
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Description

Arg-Trp is a synthetic dipeptide building block central to the development of novel antimicrobial peptides (AMPs) and drug delivery systems. Its core research value lies in the synergistic action of its constituent amino acids: the tryptophan (Trp) side chain shows a distinct preference for the interfacial region of lipid bilayers , while the arginine (Arg) residue provides cationic charges and hydrogen bonding properties crucial for interacting with the abundant anionic components of bacterial membranes . In combination, these two residues participate in potent cation–π interactions , significantly enhancing peptide-membrane binding and facilitating the design of highly active peptides even at very short lengths . In antimicrobial research, peptides rich in Arg and Trp repeats, such as (RW)n-NH2, demonstrate broad-spectrum activity against a range of pathogens, including both susceptible and resistant strains of Staphylococcus aureus (SA), Acinetobacter baumannii (AB), Pseudomonas aeruginosa (PA), and Escherichia coli (EC) . These peptides are potent inhibitors of bacterial planktonic growth and biofilm formation . Beyond direct antibacterial activity, this compound motifs function as effective cell-penetrating peptides (CPPs). They significantly enhance the cellular uptake of conjugated molecules, such as ruthenium-based photosensitizers, thereby boosting the efficacy of antibacterial photodynamic therapy and anticancer treatments against breast cancer cell lines . This makes the this compound motif a versatile and powerful tool for researchers exploring alternatives to conventional antibiotics and targeted cancer therapies. Mechanism of Action: The primary mechanism involves an initial electrostatic attraction between the cationic Arg residues and the negatively charged bacterial membrane . Subsequently, the hydrophobic Trp residues anchor the peptide into the membrane interface. This combined interaction can lead to membrane disruption, depolarization, and content leakage, ultimately causing cell death . For some this compound-rich analogs, additional mechanisms of action have been observed, including interaction with intracellular components like DNA, leading to inhibition of vital processes such as DNA polymerization . Research Applications: • Development of Novel Antimicrobials: Serves as a key component in designing short, synthetic AMPs with activity against multidrug-resistant bacteria . • Anticancer Research: Used in conjugates to improve the selectivity and uptake of chemotherapeutic agents and photosensitizers in cancer cells . • Biofilm Eradication: Effective in studies targeting resilient bacterial biofilms, showing abilities to both inhibit formation and disperse existing structures . • Membrane Interaction Studies: An ideal model compound for investigating the fundamental principles of peptide-lipid bilayer interactions . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N6O3 B1336531 Arg-Trp CAS No. 25615-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADCERNTBWTXFV-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426569
Record name (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25615-38-7
Record name (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arginyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Structural Elucidation and Conformational Analysis of Arg Trp Peptides

Spectroscopic Techniques for Arg-Trp Peptide Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level information about the structure and dynamics of molecules in solution and in the solid state. nih.govnmims.edu

Proton (¹H) NMR is a fundamental tool for the structural characterization of peptides. emerypharma.com One-dimensional (1D) ¹H-NMR spectra provide information about the chemical environment of each proton in the this compound dipeptide. Chemical shifts, signal multiplicities (splitting patterns), and coupling constants are key parameters derived from these spectra that help in assigning protons to specific locations within the molecule. emerypharma.com

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are essential for resolving spectral overlap and establishing through-bond connectivities between protons. nmims.edu The COSY experiment identifies protons that are coupled to each other, typically those separated by two or three bonds. emerypharma.com TOCSY extends these correlations, revealing entire spin systems of amino acid residues. nmims.edu The Nuclear Overhauser Effect (NOE) is a through-space interaction that provides information about protons that are close in space, regardless of whether they are connected by chemical bonds. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are therefore crucial for determining the three-dimensional structure of peptides. uzh.ch

For this compound, the side chains of both arginine and tryptophan contain multiple protons. The arginine side chain ε-NH and ε-N¹⁵H resonances can be specifically selected in 2D [¹H, ¹⁵N] correlation spectra as they appear in a distinct spectral region around 80 ppm in the ¹⁵N dimension. nih.gov Similarly, the tryptophan side chain ¹Hε and ¹⁵Nε resonances are typically well-resolved, appearing around 10 ppm in the ¹H dimension and 130 ppm in the ¹⁵N dimension. nih.gov

Table 1: Representative ¹H-NMR Data for this compound Dipeptidomimetics

Compound¹H Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
His-Arg-NHBzl 7.58, 7.30-7.35, 7.21-7.29, 6.92s, m, m, s-
4.43, 4.33-4.36, 3.19-3.26, 2.98-3.07s, m, m, m-
1.94, 1.75-1.83, 1.57-1.69d, m, m5.23
His(phenyl)-Arg-NHBzl 7.82, 7.36-7.43, 7.20-7.29, 6.96d, m, m, s7.24
4.36-4.39, 4.30-4.34, 3.12-3.19m, m, m-
3.06-3.11, 2.95, 1.83-1.90, 1.56-1.66m, d, m, m7.18
Boc-His(phenyl)-Arg-OMe 7.87, 7.67, 7.37-7.53, 6.97d, s, m, s7.53
4.48, 4.38-4.44, 3.66, 3.21, 3.13, 2.97dd, m, s, d, dd, d4.52, 8.53, 6.53, 5.52, 15.06, 8.53
1.89-2.01, 1.77, 1.62-1.73, 1.30m, d, m, s8.03
This table presents representative data for dipeptidomimetics containing Arginine and a Histidine derivative, illustrating the types of information obtained from ¹H-NMR. The specific chemical shifts for this compound would differ but follow similar principles of analysis. Data sourced from a study on dipeptidomimetics. rsc.org

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in a solid or semi-solid state, which can be particularly useful for peptides that are difficult to crystallize or are insoluble. nih.govst-andrews.ac.uk Deuterium (²H) NMR, a specific application of ssNMR, is highly sensitive to molecular motion. nih.govnih.gov

In this technique, specific sites within the this compound peptide can be isotopically labeled with deuterium. The analysis of the resulting ²H NMR spectra provides detailed information about the dynamics of the labeled side chains. nih.gov The lineshape of the spectrum is influenced by the orientation and motion of the C-²H bond vector. core.ac.uk By analyzing the spectral lineshapes and relaxation data, it is possible to model the types of motion occurring, such as jumps between different conformations or diffusive motions. nih.gov This provides insights into the flexibility and conformational exchange of the arginine and tryptophan side chains within the peptide. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of proteins and peptides in solution. springernature.comsandiego.edu It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. sandiego.edu The peptide backbone is the primary chromophore in the far-UV region, and its conformation dictates the resulting CD spectrum. chiralabsxl.com

The far-UV region of the CD spectrum (typically 190-250 nm) is particularly informative for determining the secondary structure of peptides like this compound. creative-proteomics.comnih.gov Different secondary structural elements, such as α-helices, β-sheets, and random coils, give rise to characteristic CD spectra. mdpi.com For instance, α-helical structures typically exhibit negative bands around 222 nm and 208 nm and a positive band around 192 nm. mdpi.com In contrast, β-sheet structures often show a negative band around 217 nm and a positive band near 195 nm. mdpi.com A random coil conformation is generally characterized by a single negative band below 200 nm. mdpi.com

By analyzing the far-UV CD spectrum of an this compound containing peptide, researchers can estimate the relative proportions of these different secondary structures. nih.gov This is valuable for understanding how the peptide folds in different environments, such as in aqueous solution or when interacting with model membranes. mdpi.comnih.gov

Vibrational Spectroscopy for this compound Conformation

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. umich.edusemanticscholar.org These techniques are sensitive to the conformation of peptides and can be used to study their secondary structure and the local environment of specific functional groups. umich.edu

The amide I band (primarily C=O stretching) in the IR spectrum is particularly sensitive to the secondary structure of the peptide backbone. mdpi.com Different secondary structures give rise to amide I bands at slightly different frequencies. For example, α-helices typically show an amide I band around 1650-1660 cm⁻¹, while β-sheets are observed in the 1620-1640 cm⁻¹ region. mdpi.com

Raman spectroscopy can also be used to probe the conformation of this compound. researchgate.net The vibrational modes of the tryptophan indole (B1671886) ring are sensitive to its local environment and can provide information about its interactions within the peptide. Similarly, the vibrational modes of the arginine guanidinium (B1211019) group can be monitored to understand its conformation and hydrogen bonding interactions. researchgate.net By combining experimental vibrational spectra with theoretical calculations, it is possible to obtain a detailed understanding of the conformational preferences of the this compound dipeptide. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for characterizing the secondary structure of peptides. nih.govspringernature.com By analyzing the amide I and amide II vibrational bands, information about the peptide backbone conformation can be obtained. nih.gov The amide I band, occurring in the region of 1600-1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the peptide bond and is particularly sensitive to the secondary structure. The amide II band, found between 1500 and 1600 cm⁻¹, arises from N-H bending and C-N stretching vibrations. researchgate.net

In the context of this compound, FTIR is used to identify characteristic vibrational modes. For instance, in studies of the cyclic dipeptide cyclo(this compound), FTIR, in conjunction with other spectroscopic methods and density functional theory (DFT) calculations, aids in the determination of its absolute configuration. nih.gov The analysis of spectral data can reveal the presence of specific structural motifs, such as β-turns or extended structures, by comparing experimental spectra with theoretical calculations for different conformers.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Structural Information
Amide I (C=O stretch)1600-1700Secondary structure (α-helix, β-sheet, turns, random coil)
Amide II (N-H bend, C-N stretch)1500-1600Hydrogen bonding and conformational changes
Amino Acid Side ChainsVariousEnvironment and interactions of specific residues

This table provides a general overview of key FTIR bands used in peptide analysis.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govyoutube.com This method is exceptionally sensitive to the stereochemistry and solution-phase conformation of peptides. researchgate.netresearchgate.net VCD spectra, particularly in the amide I and II regions, provide detailed information about the peptide backbone conformation and the relative orientation of different functional groups.

For the cyclic dipeptide cyclo(this compound), VCD has been instrumental in determining the absolute configuration. nih.gov By comparing experimentally measured VCD spectra with those predicted by DFT calculations for all possible stereoisomers (RR, SS, RS, SR), a definitive assignment of the absolute configuration can be made. The study revealed that the stereochemical configuration of the arginine side-chain is particularly discernible in the VCD spectra. nih.gov The sign and intensity of VCD bands are highly dependent on the conformational geometry, making it a valuable tool for distinguishing between different folded structures in solution. nih.gov

Raman and Raman Optical Activity (ROA) Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to FTIR. Raman Optical Activity (ROA), the Raman equivalent of VCD, measures the small difference in the intensity of Raman scattering of right and left circularly polarized light. wikipedia.org ROA is a powerful probe of biomolecular structure and chirality in aqueous solutions. wikipedia.orgrsc.org

In the investigation of cyclo(this compound), both Raman and ROA spectroscopy were employed to determine its absolute configuration and conformation. nih.gov ROA spectra are particularly sensitive to the chiral arrangement of the peptide backbone and the side chains. The complex patterns of positive and negative bands in the ROA spectrum provide a detailed fingerprint of the molecular conformation. When combined with DFT calculations, ROA can effectively distinguish between different stereoisomers and identify the preferred solution-state structures. nih.gov The technique is sensitive to both local and global chirality within the molecule, offering a comprehensive picture of its three-dimensional structure. nih.govresearchgate.net

Spectroscopic Technique Information Obtained Application to this compound
RamanVibrational modes of backbone and side chainsComplementary structural information to FTIR
ROAChirality and three-dimensional structureDetermination of absolute configuration and solution conformation

This table summarizes the application of Raman and ROA spectroscopy in the analysis of this compound.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized ultraviolet light. researchgate.net ECD is widely used to study the secondary structure of peptides and proteins, as the peptide bond chromophore gives rise to characteristic ECD signals in the far-UV region (below 250 nm). researchgate.netmdpi.com

For cyclo(this compound), ECD was a key technique for determining the absolute configuration of the tryptophan side-chain. nih.gov The electronic transitions of the indole chromophore of tryptophan are sensitive to its chiral environment, leading to distinct ECD spectra for different stereoisomers. By comparing the experimental ECD spectra with those calculated using time-dependent DFT (TD-DFT), the absolute configuration at the tryptophan α-carbon can be reliably assigned. nih.govnih.gov The study of cyclo(this compound) demonstrated that calculated conformer-averaged ECD spectra could explain most of the experimentally observed bands. nih.gov

Ultraviolet Resonance Raman (UVRR) Spectroscopy for Tryptophan Residues

Ultraviolet Resonance Raman (UVRR) spectroscopy is a powerful technique for selectively probing the vibrational modes of aromatic amino acid residues, such as tryptophan, within a peptide or protein. springernature.com By tuning the excitation wavelength to coincide with an electronic transition of the tryptophan side chain (typically around 230 nm), the Raman signals from its indole ring are selectively enhanced. nih.gov

The frequencies and intensities of specific UVRR bands of tryptophan are sensitive to its local environment, including hydrogen bonding, hydrophobicity, and conformational geometry (e.g., the χ2 dihedral angle). nih.govpitt.edu This makes UVRR an ideal tool for studying the tryptophan residue in this compound. Analysis of the tryptophan "marker bands" can provide detailed information on the solvent accessibility of the indole ring and its involvement in intramolecular interactions. nih.gov For example, changes in the environment of the tryptophan residue, such as those occurring during folding or binding events, can be monitored by observing shifts in the UVRR spectrum. nih.gov

Tryptophan UVRR Marker Band Approximate Frequency (cm⁻¹) Structural/Environmental Sensitivity
W3~1550Indole ring N-H hydrogen bonding
W7 (Fermi Doublet)~1360/1340Hydrophobic environment and solvent accessibility
W16~1012Indole ring vibrations, sensitive to conformation
W18~760Out-of-plane indole ring vibrations

This table lists key UVRR marker bands for tryptophan and their sensitivity to the local environment.

Terahertz (THz) Spectroscopic Analysis in Peptide Dynamics

For peptides, THz spectra can provide information on their secondary structure and intermolecular hydrogen bonding. mdpi.com The spectral features in the THz region are sensitive to the collective vibrations of the peptide backbone and can be used to distinguish between different conformational states. While specific studies on this compound are not detailed in the provided search results, the principles of THz spectroscopy suggest it would be a valuable tool for probing the global vibrational modes and intermolecular interactions of the dipeptide, complementing the local structural information obtained from other spectroscopic methods. nih.govuniroma1.it

Time-Resolved Absorption Spectroscopy

Time-resolved absorption spectroscopy is a pump-probe technique used to study the dynamics of excited states in molecules on timescales ranging from femtoseconds to seconds. wikipedia.org An initial "pump" pulse excites the molecule, and a subsequent "probe" pulse monitors the changes in absorption as the molecule relaxes back to its ground state or proceeds through various intermediates. semanticscholar.org

This technique is particularly useful for investigating the photophysical and photochemical processes involving the tryptophan residue in this compound, as the indole ring is a natural chromophore. For instance, studies on the closely related dipeptide Trp-Tyr have used time-resolved methods to investigate photosensitized oxidation reactions. researchgate.netresearchgate.net By monitoring the transient absorption spectra, researchers can identify and characterize excited states, radical intermediates, and final photoproducts, thus elucidating the reaction mechanism. This approach could be applied to this compound to study processes such as electron transfer, energy transfer, and photo-induced conformational changes.

Structural Features and Folding Propensities in this compound Peptides

The interaction between arginine (Arg) and tryptophan (Trp) residues is a significant factor in determining the structure and stability of peptides and proteins. This pairing, through a combination of hydrophobic, electrostatic, and specific non-covalent interactions, plays a crucial role in the folding process and the stabilization of defined structural motifs.

Role of this compound in Peptide and Protein Folding in Aqueous Solution

The folding of a peptide or protein into its native three-dimensional structure in an aqueous environment is driven by a complex interplay of forces. The distinct physicochemical properties of arginine and tryptophan side chains make their interaction a key contributor to this process. Tryptophan possesses a large, hydrophobic indole side chain, which preferentially avoids contact with water. This hydrophobicity drives the burial of Trp residues into the core of the protein during folding, helping to maintain both native and non-native hydrophobic contacts that are essential for structural stability. researchgate.netnih.gov

Conversely, arginine has a hydrophilic guanidinium group that remains positively charged over a wide pH range. This charge allows Arg residues to engage in favorable electrostatic interactions, including hydrogen bonding and the formation of salt bridges. nih.gov In the context of an this compound pair, the interaction is not a simple hydrophobic or electrostatic attraction but a powerful combination of forces. The primary driving force is often the cation-π interaction, where the positively charged guanidinium group of arginine interacts favorably with the electron-rich π-system of tryptophan's indole ring. nih.gov This interaction helps to overcome the energetic penalty of desolvating the charged Arg side chain, allowing it to be positioned near the hydrophobic Trp residue within the protein's interior or at interfaces. This synergy restrains the peptide structure into a conformation that facilitates further folding and interaction with other molecules. nih.gov

Table 1: Physicochemical Properties of Arginine and Tryptophan Influencing Folding

Amino AcidSide Chain GroupKey PropertyPrimary Role in Aqueous Folding
Arginine (Arg)GuanidiniumCationic, HydrophilicForms hydrogen bonds and participates in cation-π interactions. nih.gov
Tryptophan (Trp)IndoleAromatic, HydrophobicDrives folding through hydrophobic collapse; participates in cation-π and π-π stacking interactions. researchgate.netnih.gov

Formation of Specific Structural Motifs (e.g., turns, alpha-helices)

The presence of this compound pairings can promote the formation and enhance the stability of specific secondary structural elements, most notably α-helices and turns. The α-helix is a common motif stabilized by a network of hydrogen bonds between backbone amide and carbonyl groups. youtube.com Certain amino acids have a higher intrinsic propensity to adopt helical conformations. Arginine is considered to have a high helix-forming propensity, while tryptophan is generally considered a moderate helix-former. libretexts.org

The interaction between Arg and Trp side chains can further stabilize helical structures, particularly when the residues are positioned at i and i+4, which places them on the same face of the helix. nih.gov In this arrangement, a cation-π interaction can form between the Arg and Trp side chains, acting as a molecular staple that reinforces the hydrogen-bonding network of the helix backbone. nih.gov This stabilizing effect has been measured to contribute between -0.10 to -0.18 kcal/mol to helix stability. nih.gov Studies have shown that among aromatic residues, tryptophan has the strongest preference for participating in these interactions, and arginine is more likely to be involved than other cationic residues like lysine (B10760008). nih.govproteopedia.org

Table 2: Secondary Structure Propensities of Arginine and Tryptophan (Chou-Fasman Scale)

Propensity values (P) greater than 1 indicate a preference for that structure. H = High propensity; h = intermediate propensity; i = inhibitory.

Amino Acidα-Helix Designationα-Helix Propensity (P)β-Sheet Designationβ-Sheet Propensity (P)
Arginine (Arg)i0.98i0.93
Tryptophan (Trp)h1.08h1.37
Data sourced from Chou-Fasman propensity scales. libretexts.org

Influence of this compound Stacking on Peptide Conformation

The primary mechanism governing the stacking of arginine and tryptophan is the cation-π interaction. proteopedia.org This is a potent, non-covalent force that involves electrostatic attraction between the cationic guanidinium group of arginine and the quadrupole moment of the aromatic π-electron cloud of tryptophan. proteopedia.org This interaction is highly directional and geometrically specific, favoring a stacked arrangement where the planar guanidinium group is positioned nearly parallel to the plane of the indole ring. acs.org

Table 3: Geometric and Energetic Parameters of the this compound Cation-π Interaction

ParameterDescriptionTypical Value
Interaction DistanceDistance between the cation and the aromatic ring center.~3.5 Å to < 6.0 Å proteopedia.orgacs.orgumass.edu
Interaction GeometryPreferred orientation of the Arg guanidinium group relative to the Trp indole ring.Stacked, with the Arg plane nearly parallel to the aromatic ring. acs.org
Average Binding Energy (Solvated)Calculated energetic contribution to stability in a solvated environment.-4.7 kcal/mol acs.org
PrevalenceFrequency of Trp residues involved in cation-π interactions in known protein structures.> 25% proteopedia.org

Molecular Interactions and Biophysical Mechanisms Involving Arg Trp Peptides

The interaction of peptides rich in arginine (Arg) and tryptophan (Trp) with cell membranes is a complex process governed by a combination of electrostatic and hydrophobic forces. These interactions are fundamental to their biological activities, which include antimicrobial and cell-penetrating functions. The unique chemical properties of arginine and tryptophan residues are central to the mechanisms of membrane association, perturbation, and disruption. nih.gov

Mechanisms of Peptide-Membrane Association

The initial association of Arg-Trp peptides with a lipid bilayer is a critical step that dictates their subsequent actions. This process is driven by a synergistic interplay of electrostatic attraction and hydrophobic partitioning, facilitated by the distinct characteristics of the arginine and tryptophan side chains.

The positively charged guanidinium (B1211019) group of arginine residues plays a crucial role in the initial binding of this compound peptides to cell membranes, particularly the negatively charged membranes of bacteria. nih.govnih.gov These membranes are rich in anionic components, such as phosphatidylglycerol (PG) lipids and phosphate (B84403) groups, which serve as primary targets for the cationic arginine. nih.govnih.gov

The interaction involves the formation of strong electrostatic bonds and hydrogen bonds between the arginine's guanidinium group and the anionic lipid headgroups. nih.govtandfonline.com This initial electrostatic attraction is a key determinant for accumulating the peptide at the membrane surface, a prerequisite for subsequent insertion and disruption events. cambridge.orgmdpi.com Molecular dynamics simulations have shown that arginine residues can form multiple hydrogen bonds with the phosphate groups of the lipid inner core, stabilizing the peptide-membrane complex. tandfonline.comnih.govmdpi.com This charge neutralization at the membrane surface can lead to higher fluctuations and perturbation of the bilayer. nih.gov

Following the initial electrostatic binding, the hydrophobic components of the this compound peptide drive its insertion into the lipid bilayer. The tryptophan residue, with its bulky and hydrophobic indole (B1671886) side chain, is a key player in this process. nih.govnih.gov The insertion of the tryptophan into the non-polar core of the membrane is a thermodynamically favorable process that helps to anchor the peptide within the bilayer. escholarship.org

Studies have shown that combining the aromaticity and hydrophobicity of tryptophan with the positive charge of arginine enhances the peptide's ability to insert into membranes. nih.gov The hydrophobic tryptophan side chain establishes favorable contacts with the acyl chains of the lipids, stabilizing the peptide's position within the membrane's hydrophobic core. nih.govcambridge.org This insertion is not merely a passive partitioning; it can actively disturb the packing of the lipid acyl chains, contributing to membrane destabilization. cambridge.org

Tryptophan residues exhibit a distinct preference for the interfacial region of lipid bilayers, the boundary between the hydrophobic lipid core and the polar aqueous environment. nih.govmdpi.com This localization is crucial for anchoring the peptide to the membrane and orienting it for subsequent functions. mdpi.comnih.govnih.gov The unique structure of the tryptophan side chain, being both hydrophobic and polar, allows it to engage in various interactions at this interface. nih.gov

The indole ring can form hydrogen bonds with the lipid carbonyls and phosphate groups, while also participating in hydrophobic interactions with the lipid tails. nih.govias.ac.in Furthermore, tryptophan can engage in cation-π interactions with the guanidinium group of nearby arginine residues. nih.govmdpi.comnih.gov This interaction, where the positively charged arginine is attracted to the electron-rich indole ring of tryptophan, further stabilizes the peptide's position at the interface and can facilitate a deeper insertion into the membrane. nih.govnih.gov This anchoring effect is critical for the function of many membrane-active peptides, influencing their orientation and stability within the bilayer. mdpi.comnih.govnih.gov

Interaction TypeKey Residue(s)Membrane ComponentPrimary Function in Association
Electrostatic ArginineAnionic lipid headgroups (e.g., PG), Phosphate groupsInitial attraction and binding to the membrane surface. nih.govnih.gov
Hydrophobic TryptophanLipid acyl chains (hydrophobic core)Insertion and stabilization of the peptide within the bilayer. nih.govcambridge.org
Interfacial Anchoring TryptophanLipid-water interfacePositioning and orienting the peptide at the membrane interface. mdpi.comnih.gov
Cation-π Arginine, TryptophanN/A (Intra-peptide or with lipid components)Enhancing and stabilizing peptide-membrane interactions at the interface. nih.govnih.gov

Membrane Perturbation and Disruption Mechanisms

Once associated with the membrane, this compound peptides can disrupt its integrity through several proposed mechanisms. The specific mechanism often depends on the peptide's concentration, its sequence, and the lipid composition of the target membrane. chalmers.seucl.ac.uk

At low concentrations, the binding and shallow insertion of peptides can cause localized perturbations, altering lipid packing and increasing membrane fluidity without causing complete rupture. nih.gov However, as the peptide concentration at the membrane surface increases, more dramatic and disruptive events occur. nih.gov

Common models for membrane disruption by such peptides include:

The "Carpet" Model: Peptides accumulate on the membrane surface, covering it in a carpet-like manner. nih.govbiophysics-reports.org This extensive binding destabilizes the bilayer curvature, eventually leading to the formation of micelles and the complete disintegration of the membrane. biophysics-reports.org

Pore Formation: Peptides can oligomerize and insert into the membrane to form pores or channels. nih.govbiophysics-reports.org

In the "barrel-stave" model , peptides align perpendicular to the membrane plane, with their hydrophobic regions facing the lipids and their hydrophilic regions lining a central aqueous pore. nih.govbiophysics-reports.org

In the "toroidal pore" model , the peptides and associated lipid headgroups bend to form a continuous channel through the membrane. nih.gov These pores are often transient and allow for the leakage of cellular contents. nih.govrsc.org

The insertion of tryptophan into the hydrophobic core and the electrostatic interactions of arginine with the headgroups can induce significant mechanical stress on the bilayer, facilitating these disruptive processes. cambridge.orgnih.gov Studies have demonstrated that this compound peptides can induce leakage from synthetic lipid vesicles, confirming their ability to permeabilize membranes. nih.govnih.gov

Interaction with Model Membrane Systems

To elucidate the biophysical mechanisms of this compound peptide-membrane interactions, researchers extensively use model membrane systems that mimic the properties of biological membranes. These systems allow for controlled studies of peptide binding, insertion, and disruption.

Liposomes/Vesicles: Studies using large unilamellar vesicles (LUVs) composed of zwitterionic lipids like 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or anionic lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) have been instrumental. nih.gov Research shows that this compound peptides interact more strongly with anionic DPPG (1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol) membranes than with zwitterionic DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphorylcholine) membranes, highlighting the importance of electrostatic attraction. tnstate.edu Techniques like quartz crystal microbalance with dissipation monitoring (QCM-D) have been used to assess the changes induced by peptide binding to supported lipid bilayers of POPC and POPC/POPG, revealing details about membrane disturbance. nih.govkaust.edu.sa

Micelles: Micellar systems, such as those formed by sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (DPC), provide a membrane-mimetic environment to study peptide conformational changes upon membrane interaction. mdpi.com Circular dichroism studies in the presence of SDS micelles have shown that this compound peptides can adopt specific secondary structures, such as turns or helices, upon binding, which is coupled to their membrane activity. mdpi.comtnstate.edu

These model systems have confirmed that the interplay between arginine's positive charge and tryptophan's hydrophobicity and interfacial affinity governs the peptide's interaction with lipids, leading to membrane binding and perturbation. nih.govtnstate.edu

Model SystemLipid/Detergent ExamplesKey Findings for this compound Peptides
Vesicles/Liposomes POPC, POPG, DPPC, DPPGStronger interaction with anionic (PG) lipids than zwitterionic (PC) lipids; induction of membrane leakage and disturbance. nih.govtnstate.edu
Micelles SDS, DPCPeptides undergo conformational changes (e.g., adopting turn or helical structures) upon interaction with the membrane-mimetic environment. mdpi.comtnstate.edu

Influence of this compound Residue Placement and Orientation within Transmembrane Peptides

The precise positioning and orientation of arginine (Arg) and tryptophan (Trp) residues within transmembrane (TM) peptides are critical determinants of their structure, stability, and function within a lipid bilayer. The interplay between the positively charged guanidinium group of arginine and the aromatic indole ring of tryptophan dictates the peptide's tilt, rotation, and depth of insertion in the membrane.

Research using the model TM peptide GWALP23 and its derivatives has provided significant insights into these spatial relationships. In one study, the substitution of a leucine residue with arginine at different positions (L12R or L14R) relative to two tryptophan anchors (W5 and W19) revealed distinct behaviors. When Arg was placed at position 12 (R12), it was situated between the two Trp indole rings on a helical wheel projection. nih.govnih.gov Conversely, at position 14 (R14), the Arg side chain was on the opposite face of the α-helix from the Trp residues. nih.govnih.gov

The GWALP23-R14 peptide, where Arg and Trp residues are on different faces, largely maintains a transmembrane orientation but exhibits an increased tilt angle of about 10° compared to the parent peptide. nih.gov This suggests a cooperative interaction where the R14 side chain "snorkels" towards the interfacial region, allowing both Arg and the Trp anchors to access the lipid headgroup region. nih.gov In contrast, the GWALP23-R12 peptide, with Arg positioned between the tryptophans, shows a more complex behavior with multiple orientations. nih.gov This is attributed to a competition between the arginine and tryptophan side chains for favorable interactions at the same lipid/water interfacial region. nih.gov

Further studies involving modified GWALP23, where the Trp residues were moved to positions 3 and 21 (GW³﹐²¹ALP23), demonstrated that the radial proximity of Arg to Trp is a key factor. In this modified peptide, R14 is now radially near the Trp residues, while R12 is not. nih.gov This strategic placement influences the peptide's interaction with the membrane, emphasizing that the relative spatial arrangement, not just the presence of these residues, governs the peptide's behavior. The number and position of tryptophan residues have also been shown to affect the cellular uptake and antibacterial properties of this compound rich peptides, with these effects being linked to the peptide's secondary structure and the lipid composition of the target membrane. chalmers.sekaust.edu.sanih.govnih.gov

Peptide VariantArg PositionTrp PositionsRelative this compound OrientationObserved Effect on Transmembrane Helix
GWALP23-R12125, 19Arg between Trp residues on helical wheelCompetition for interfacial position; multiple orientations
GWALP23-R14145, 19Arg on opposite face to Trp residuesCooperation for interfacial access; increased tilt angle (~10°)
GW³﹐²¹ALP23-R14143, 21Arg radially near Trp residuesAltered membrane interaction dynamics

Non-Covalent Interactions Mediated by Arginine and Tryptophan Sidechains

The unique chemical properties of arginine and tryptophan side chains facilitate a diverse array of non-covalent interactions that are fundamental to the structure and function of peptides and proteins. These interactions, including cation-pi, hydrogen bonding, and hydrophobic forces, are crucial for molecular recognition, protein folding, and the stability of biomolecular complexes.

Cation-Pi Interactions involving Arginine and Tryptophan

A cation-pi interaction is a powerful non-covalent force that occurs between the electron-rich π system of an aromatic ring and a cation. nih.govproteopedia.org In the context of this compound pairs, this interaction involves the positively charged guanidinium group of arginine and the aromatic indole ring of tryptophan. nih.govpnas.org The indole ring of tryptophan is particularly well-suited for this interaction due to its large, electron-rich surface area, making the this compound cation-pi interaction one of the strongest among all amino acid pairs. nih.govnih.govresearchgate.net

Studies have shown that over a quarter of all tryptophan residues in known protein structures are involved in energetically significant cation-pi interactions. proteopedia.orgnih.gov Arginine is more frequently involved in these interactions than lysine (B10760008), another cationic residue. nih.govpnas.org This preference is attributed not only to electrostatic attraction but also to the larger size of the arginine side chain, which allows for better van der Waals contacts with the aromatic ring and the ability to form simultaneous hydrogen bonds. pnas.org

The geometry of the this compound cation-pi interaction is typically characterized by the cation being positioned within 6.0 Å of the aromatic ring's face. proteopedia.org While a T-shaped geometry is favored in the gas phase, a parallel, stacked geometry is more commonly observed in protein structures. nih.gov The stabilizing energy of these interactions can be substantial, contributing as much to protein stability as conventional hydrogen bonds or salt bridges. nih.gov For instance, a Trp-Arg(i, i+4) arrangement in a model peptide was found to be stabilizing by 0.4 kcal/mole. nih.gov

Interacting PairKey FeaturesPreferred Geometry in ProteinsSignificance
Arginine (Cation)Guanidinium groupParallel (stacked)Strong electrostatic and van der Waals contributions
Tryptophan (π system)Indole ringCation centered over the 6-membered ringHighly electron-rich, making it a potent cation-pi partner

Hydrogen Bonding Networks in this compound Interactions

Hydrogen bonds are crucial for the structure and function of proteins and peptides, contributing significantly to their stability. nih.govyoutube.com Both arginine and tryptophan side chains are capable of participating in extensive hydrogen bonding networks. The arginine side chain, with its guanidinium group, can act as a hydrogen bond donor through its N-H groups. The tryptophan indole ring contains an N-H group that can also serve as a hydrogen bond donor. mdpi.com

In this compound interactions, hydrogen bonds can form between the side chains themselves or with surrounding molecules, including water, lipid headgroups, or other amino acid residues. nih.govnih.govresearchgate.net The formation of hydrogen bonds between this compound peptides and lipid headgroups is a key factor in their membrane activity. nih.govacs.org The typical distance between the donor and acceptor atoms in a Trp-involved hydrogen bond is approximately 3.0 ± 0.2 Å. mdpi.com

Studies have shown that arginine preferentially binds to aromatic amino acids like tryptophan, primarily through a combination of hydrogen bonds and van der Waals forces. nih.govresearchgate.net The ability of arginine to form multiple hydrogen bonds simultaneously while also engaging in other interactions, such as cation-pi stacking, enhances its role in stabilizing protein structures. pnas.org The context-dependent nature of hydrogen bonds means their contribution to stability can vary, but they are consistently a favorable interaction. nih.gov

Amino AcidH-Bonding MoietyRoleCommon H-Bonding Partners
ArginineGuanidinium groupDonorCarbonyl oxygens, phosphate groups, water, Asp/Glu side chains
TryptophanIndole N-H groupDonorCarbonyl oxygens, phosphate groups, water

Hydrophobic Contacts and Van der Waals Interactions

Hydrophobic interactions and Van der Waals forces are fundamental to the folding and stability of proteins and the association of peptides with membranes. The tryptophan side chain is amphipathic, with a large hydrophobic surface area from its indole ring, making it prone to hydrophobic interactions. acs.orgnews-medical.net These interactions drive the burial of the Trp side chain within the hydrophobic core of a protein or into the acyl chain region of a lipid bilayer to minimize contact with water. acs.org

The combination of hydrophobic effects and Van der Waals forces is often a primary driver for the initial association of this compound containing peptides with cell membranes. nih.gov The indole side chains of Trp show a preference for the interfacial region of lipid bilayers, where they can engage in both hydrophobic interactions with lipid tails and polar interactions with headgroups. nih.gov Investigations into the binding of arginine to proteins have confirmed that Van der Waals forces, along with hydrogen bonds, are the main contributors to this preferential interaction. nih.govresearchgate.net

Ion-Pair Pi Interactions with Glycosaminoglycans (GAGs)

Cell-penetrating peptides (CPPs) rich in arginine and tryptophan often initiate their entry into cells by interacting with negatively charged glycosaminoglycans (GAGs) on the cell surface. This interaction is mediated by a combination of electrostatic forces and specific non-covalent bonds, including a phenomenon described as ion-pair pi or salt-bridge pi interactions. nih.gov

In this type of interaction, the positively charged guanidinium group of arginine forms an ion pair with the negatively charged sulfate or carboxylate groups of GAGs like heparan sulfate. Simultaneously, the tryptophan indole ring engages in a favorable pi interaction with this ion-paired complex. nih.govresearchgate.net The presence of tryptophan in oligoarginine sequences significantly enhances their uptake into cells that express GAGs. nih.gov

Thermodynamic analyses have revealed that tryptophan plays a key role, contributing significantly to the binding enthalpy of peptide-GAG complexes. nih.govresearchgate.net Density functional theory (DFT) calculations have further highlighted the crucial role of these salt-bridge pi interactions in the GAG-dependent internalization mechanisms of these peptides. nih.gov This interaction demonstrates a sophisticated recognition mechanism where the this compound motif acts in concert to bind specifically to complex carbohydrates on the cell surface, facilitating subsequent cellular entry.

Peptide-Target Recognition and Binding Mechanisms

The combination of arginine and tryptophan residues forms a potent recognition motif for the binding of peptides to various biological targets, most notably cell membranes. The mechanisms of recognition are multifaceted, leveraging the diverse non-covalent interactions that Arg and Trp can mediate. Membrane-active peptides, including antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), frequently utilize this compound motifs to interact with and traverse cellular membranes. chalmers.seacs.org

The initial step in recognition is often the electrostatic attraction between the positively charged arginine residues and the negatively charged components of the target membrane, such as phosphatidylglycerol (PG) lipids in bacterial membranes or GAGs on mammalian cells. acs.orgnih.gov This initial binding is followed by the insertion of the tryptophan side chains into the lipid bilayer. The Trp indole ring has a high affinity for the interfacial region of the membrane, where it can form hydrogen bonds with lipid headgroups and water, while its hydrophobic surface interacts with the lipid acyl chains. nih.govacs.org

The specific positioning of Arg and Trp residues within the peptide sequence dictates the specificity and mode of action. For example, the relative orientation of Arg and Trp can influence whether a peptide simply binds to the membrane surface, creates pores, or translocates across the bilayer. kaust.edu.sanih.gov Studies with this compound peptides have shown that the position of tryptophan affects not only membrane interaction but also the peptide's ability to aggregate liposomes, suggesting an influence on higher-order assembly during the binding process. nih.gov Ultimately, the peptide-target recognition is a dynamic process involving an initial electrostatic encounter followed by hydrophobic and hydrogen bonding interactions that stabilize the bound state and can lead to significant structural changes in both the peptide and the target membrane. acs.org

Interactions with Biological Macromolecules (e.g., Proteins, tRNA)

The this compound motif plays a significant role in the structure and function of proteins and their interactions with other molecules. The tryptophan residue, with its indole side chain, is frequently involved in π-π stacking interactions with other aromatic residues and cation-π interactions with cationic side chains like arginine and lysine. These interactions are fundamental to protein folding, stability, and ligand binding. The arginine side chain, being more likely than lysine to engage in cation-π interactions, often forms favorable geometries with aromatic side chains, particularly tryptophan. This synergy between arginine and tryptophan can facilitate enhanced peptide-membrane interactions and stabilize protein structures.

While the direct interaction of the this compound dipeptide with transfer RNA (tRNA) is not extensively documented, the components of this dipeptide are critical in the context of protein synthesis. Tryptophanyl-tRNA synthetase (TrpRS) is the enzyme responsible for attaching tryptophan to its cognate tRNA (tRNATrp). This process, known as aminoacylation, is a crucial step in ensuring the fidelity of protein translation. The recognition of tRNATrp by TrpRS is highly specific and involves interactions with the acceptor arm and the anticodon loop of the tRNA. nih.gov The enzyme's active site has specific binding pockets for both tryptophan and ATP, the co-substrate for the activation reaction. While TrpRS specifically recognizes the single amino acid tryptophan for ligation to tRNA, the principles of molecular recognition involving tryptophan's indole ring are central to this biological process. nih.govwikipedia.org

MacromoleculeType of Interaction with this compound MotifSignificance
ProteinsCation-π interactions, π-π stacking, Hydrogen bonding, Hydrophobic interactionsProtein folding, structural stability, ligand and drug binding.
tRNAMediated by Tryptophanyl-tRNA Synthetase (TrpRS) for the tryptophan component.Crucial for the fidelity of protein synthesis through correct aminoacylation.

Peptide-Receptor Binding Dynamics (e.g., GPR30, FPRL2, ACE2)

G Protein-Coupled Receptor 30 (GPR30): Recent studies have identified the tripeptide Ile-Arg-Trp (IRW) as a modulator of GPR30, also known as the G protein-coupled estrogen receptor (GPER). The binding of IRW to GPR30 has been shown to activate the receptor, leading to downstream signaling cascades. Specifically, the interaction of IRW with GPR30 can lead to the activation of Angiotensin-Converting Enzyme 2 (ACE2). nih.gov This activation is dependent on the GPR30 signaling pathway, as blockade of GPR30 with an antagonist or through siRNA abolishes the ACE2-activating effect of IRW. nih.gov This finding highlights a novel mechanism by which an this compound containing peptide can influence cellular function through a specific G protein-coupled receptor. nih.govresearchgate.net

Formyl Peptide Receptor-Like 2 (FPRL2): The this compound motif is also found in antagonists of FPRL2, a chemoattractant receptor involved in inflammatory responses. The synthetic peptide Trp-Arg-Trp-Trp-Trp-Trp-CONH2 (WRWWWW or WRW4) has been identified as the first antagonist of FPRL2. nih.gov This peptide effectively inhibits the activation of FPRL2 by its selective endogenous agonist, F2L, thereby blocking downstream signaling events such as intracellular calcium increase and chemotactic migration. nih.gov The antagonistic activity of this this compound containing peptide makes it a valuable tool for studying FPRL2 signaling and for the potential development of therapeutics targeting FPRL2-related cellular responses. nih.gov

Angiotensin-Converting Enzyme 2 (ACE2): ACE2 is a key receptor in the renin-angiotensin system and serves as the entry point for the SARS-CoV-2 virus. While specific studies focusing solely on the this compound dipeptide's interaction with ACE2 are limited, peptides designed to mimic the binding interface of the SARS-CoV-2 spike protein with ACE2 often incorporate charged and aromatic residues to achieve high binding affinity. The design of peptide inhibitors that block the interaction between the viral spike protein and ACE2 is an active area of research. These synthetic peptides often contain residues that can form strong electrostatic and hydrophobic interactions, properties inherent to arginine and tryptophan, respectively. nih.gov For instance, the tripeptide IRW has been shown to activate ACE2, an effect mediated through GPR30. nih.gov

ReceptorInteracting PeptideEffect of Interaction
GPR30Ile-This compound (IRW)Activation of ACE2 through the GPR30 signaling cascade. nih.gov
FPRL2Trp-Arg -Trp-Trp-Trp-Trp (WRW4)Antagonism, inhibition of agonist-induced calcium increase and chemotaxis. nih.gov
ACE2Ile-This compound (IRW)Indirect activation via GPR30. nih.gov

Enzymatic Substrate Recognition and Binding

The chemical properties of arginine and tryptophan residues are pivotal for their recognition and binding within the active sites of various enzymes. The specificity of an enzyme for its substrate is determined by the precise arrangement of amino acid residues in the active site, which creates a unique chemical environment.

The tryptophan residue, with its large, planar indole ring, can engage in hydrophobic and stacking interactions within an enzyme's active site. nih.gov For example, in α-1,3 galactosyltransferase, four tryptophan residues encircle the binding site for disaccharide acceptor substrates, highlighting their importance in substrate binding and catalysis. nih.gov The substitution of these tryptophans can significantly alter the enzyme's kinetic parameters, demonstrating their direct role in substrate recognition and transition state stabilization. nih.gov

The arginine residue's guanidinium group is positively charged at physiological pH and can form strong salt bridges and multiple hydrogen bonds with negatively charged groups on a substrate, such as carboxylates or phosphates. This ability to form bidentate ion-pair interactions is a common feature in the recognition of carboxylate groups of substrates. For instance, in tryptophan 2,3-dioxygenase, the carboxylate group of the L-Trp substrate is recognized by bidentate ion-pair interactions with the side chain of an arginine residue. This interaction is crucial for the proper positioning of the substrate for catalysis.

While specific examples of the dipeptide "this compound" acting as a direct enzymatic substrate are not prevalent in the literature, the fundamental principles of molecular recognition strongly suggest that a peptide containing this sequence would be recognized by proteases with specificity for both a basic and a large hydrophobic residue at adjacent positions. For example, proteases involved in the cleavage of precursor proteins often recognize specific amino acid sequences, and the combination of Arg and Trp could serve as a recognition motif for certain endopeptidases. The hydrolysis of chickpea and lentil proteins by enzymes like papain and bromelain has been shown to release oligopeptides and free amino acids, including arginine and tryptophan, indicating that peptide bonds involving these residues are susceptible to enzymatic cleavage.

Biological Roles and Metabolic Pathways of Arg Trp

Contribution of Arg-Trp to Antimicrobial Peptide Activity

Peptides incorporating the this compound motif are of considerable interest as they represent some of the smallest sequences demonstrating significant antibacterial activity. rsc.org The positively charged arginine residue facilitates electrostatic interactions with the negatively charged components of microbial membranes, while the bulky, hydrophobic tryptophan residue plays a crucial role in subsequent hydrophobic interactions that can lead to membrane disruption. nih.govmdpi.com This dual functionality is fundamental to their antimicrobial action.

Antimicrobial peptides (AMPs) containing this compound repeats have demonstrated the ability to eliminate a wide range of microorganisms, including bacteria, fungi, and viruses. nih.gov Their mechanism, which often involves direct targeting of the essential cell membrane, is a key reason why microbial resistance to these peptides is uncommon. nih.gov Engineered cationic antimicrobial peptides (eCAPs) composed exclusively of arginine and tryptophan have shown effective antimicrobial activity against a panel of both Gram-negative and Gram-positive clinical isolates, including multidrug-resistant (MDR) strains. asm.orgasm.org For instance, a 12-residue peptide, WR12, demonstrated broad-spectrum activity against MDR pathogens. asm.org Studies on trivalent ultrashort this compound-based AMPs revealed moderate activity against Gram-negative bacteria and good activity against Gram-positive bacteria. rsc.org The design of Arg-rich ultrashort cationic lipopeptides has also yielded compounds with excellent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov

Table 1: Antimicrobial Activity of Engineered this compound Peptides

Peptide Target Pathogens Key Findings
WR12 Gram-negative and Gram-positive clinical isolates (including MDR strains) Achieved most effective antimicrobial activity at 12 residues in length. asm.orgasm.org
Trivalent ultrashort this compound peptides Gram-negative and Gram-positive bacteria Showed moderate activity against Gram-negative and good activity against Gram-positive strains. rsc.org
Arg-rich ultrashort cationic lipopeptides Clinically pathogenic microorganisms (especially Gram-positive bacteria, including MDR strains) Exhibited excellent antimicrobial activity with MIC values between 1.56 and 6.25 µg/mL. nih.gov
Hexameric and Octameric (RW)n-NH2 peptides Escherichia coli Significantly inhibited planktonic growth; tetrameric peptide did not show noticeable inhibition. nih.govnih.gov

The rational design of peptides composed exclusively of arginine and tryptophan has led to the development of potent antimicrobial agents. asm.orgfrontiersin.org By arranging these amino acids to form idealized amphipathic helices, researchers have created novel peptide series with significant antimicrobial efficacy. asm.org The goal of this engineering is often to reduce the peptide length and the number of different amino acids used, thereby decreasing production costs without compromising activity. asm.org For example, a rationally designed 12-residue peptide (WR12) composed solely of Arg and Trp displayed potent in vitro activity against MDR pathogens, comparable to a 24-residue peptide but at half the length. asm.org This highlights the power of rational design in optimizing the antimicrobial properties of this compound sequences. Furthermore, the multivalent display of ultrashort this compound peptides has been explored as a strategy to create new antimicrobial agents, with trivalent scaffolds demonstrating the ability to generate highly active antibacterial conjugates from otherwise inactive short peptide units. rsc.org

Biofilms, which are communities of microorganisms adhered to a surface, are notoriously resistant to conventional antibiotics. nih.gov this compound containing peptides have shown promise in combating both planktonic (free-floating) bacteria and biofilms. nih.govnih.gov Studies on linear cationic antimicrobial peptides with repeating this compound units, specifically (RW)n-NH2 where n=2, 3, or 4, have been conducted to understand their impact on Escherichia coli. nih.govnih.gov The results indicated that the hexameric (n=3) and octameric (n=4) peptides significantly inhibited the planktonic growth of E. coli, while the tetrameric (n=2) peptide did not show significant inhibition. nih.govnih.gov

Beyond inhibiting planktonic growth, these peptides also affect biofilm formation. The hexameric and octameric peptides were found to significantly reduce E. coli biofilm surface coverage and the viability of biofilm cells when introduced at the time of inoculation. nih.govnih.gov When applied to pre-formed biofilms, the hexameric peptide caused significant death of the biofilm cells. nih.govnih.gov Interestingly, the octameric peptide led to significant dispersion of pre-formed biofilms, and the detached cells were effectively killed by the peptide. nih.govnih.gov These findings suggest that this compound peptides can be potent inhibitors of both bacterial growth and biofilm formation, and some can even disperse existing biofilms. nih.govnih.gov

Table 2: Effect of (RW)n-NH2 Peptides on E. coli Biofilms

Peptide Effect on Biofilm Formation (when added at inoculation) Effect on Pre-formed Biofilms
Tetrameric ((RW)2-NH2) No significant reduction in surface coverage or cell viability. nih.govnih.gov Not specified.
Hexameric ((RW)3-NH2) Significantly reduced surface coverage and cell viability. nih.govnih.gov Caused significant death of biofilm cells. nih.govnih.gov
Octameric ((RW)4-NH2) Significantly reduced surface coverage and cell viability. nih.govnih.gov Caused significant dispersion of biofilm; detached cells were killed. nih.govnih.gov

Research has shown a clear correlation between the chain length of (RW)n-NH2 peptides and their ability to inhibit bacterial planktonic growth. nih.gov Specifically, hexameric and octameric peptides were effective against E. coli, while the tetrameric version was not. nih.gov In another study, a 12-residue peptide (WR12) with an optimized amphipathic and helical structure demonstrated broad-spectrum activity against multidrug-resistant pathogens. asm.org Structure-function analyses of engineered Trp- and Arg-rich peptides have revealed minimum lengths (as low as 16 residues) and specific Trp positioning for achieving maximum antibacterial potency with minimal toxicity to mammalian cells. frontiersin.orgnih.gov

The chemical nature of the cationic residues also plays a role. Substituting arginine with lysine (B10760008) has been shown to decrease the antibacterial activity of most Trp-rich peptides. nih.govmdpi.com However, for a helical peptide, Tritrp3, this substitution did not affect its activity. nih.gov The design of the peptide's three-dimensional structure is also critical. For instance, creating peptides that form idealized amphipathic helices, with arginine on the hydrophilic face and tryptophan on the hydrophobic face, has proven to be a successful strategy for developing potent antimicrobial agents. asm.orgnih.gov

Role of this compound in Cell-Penetrating Peptide Functions

The this compound motif is also a key feature of many cell-penetrating peptides (CPPs), which are short peptides capable of crossing cellular membranes. nih.gov The arginine residues, with their guanidinium (B1211019) groups, facilitate strong electrostatic interactions with negatively charged components on the cell surface, such as phosphates and sulfates. nih.govmdpi.com The tryptophan residues, with their bulky and aromatic indole (B1671886) side chains, are crucial for interactions with the lipid membrane. nih.gov

The cellular uptake of this compound containing CPPs is a complex process that can involve multiple pathways, broadly categorized as endocytosis and direct translocation. nih.govmdpi.com The presence of tryptophan in oligoarginine sequences has been shown to increase their uptake in cells that express glycosaminoglycans (GAGs) on their surface. nih.gov

Endocytosis: This is an energy-dependent process where the cell engulfs the CPP, often within a vesicle. mdpi.combeilstein-journals.orgnih.govmdpi.com Several types of endocytosis have been implicated in CPP uptake, including:

Macropinocytosis: A process involving the formation of large vesicles. beilstein-journals.orgmdpi.com

Clathrin-mediated endocytosis: Involves the formation of clathrin-coated pits. beilstein-journals.orgmdpi.com

Caveolae-mediated endocytosis: Utilizes caveolae, which are small invaginations of the plasma membrane. beilstein-journals.orgmdpi.com

The initial interaction often involves the binding of the cationic arginine residues to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which can trigger the endocytic process. nih.govmdpi.com

Direct Translocation: This is an energy-independent process where the CPP moves directly across the cell membrane. mdpi.commdpi.com The exact mechanisms are still under investigation but are thought to involve the peptide's interaction with the lipid bilayer. The hydrophobic tryptophan residues play a key role in inserting the peptide into the membrane. nih.gov Some models propose the formation of transient pores or a "carpet-like" disruption of the membrane that allows the peptide to enter. nih.gov The formation of ion-pair interactions between arginine's guanidinium group and tryptophan's indole ring (π-cation interactions) can help stabilize the peptide within the hydrophobic environment of the membrane, facilitating its passage. nih.govnih.gov

The specific pathway utilized by an this compound CPP can depend on various factors, including the peptide's concentration, the presence and nature of any cargo it might be carrying, and the specific cell type. beilstein-journals.org

Impact of Tryptophan Clustering on Cell Uptake Efficiency

The efficiency of cellular uptake of peptides can be significantly influenced by their amino acid composition and arrangement. Research into cell-penetrating peptides (CPPs), which often feature arginine-rich sequences, has shed light on the role of tryptophan in this process. Studies have shown that both the number of tryptophan residues and their specific positioning within a peptide sequence are critical factors for effective internalization into cells. nih.gov

The presence of tryptophan is known to enhance the uptake efficiency of CPPs. researchgate.net For instance, in oligoarginine peptides, the intracellular distribution and uptake efficiency vary depending on the tryptophan content and its spacing along the peptide backbone. nih.gov Research indicates that peptides with four tryptophan residues positioned in the middle of the sequence or distributed evenly demonstrate higher uptake efficiency compared to those with the tryptophans clustered at the N-terminus. researchgate.netnih.gov This suggests that a more distributed or centrally located hydrophobic tryptophan face facilitates better interaction with and transport across the cell membrane. nih.gov

Interestingly, while the affinity for lipid vesicles is comparable among peptides with different tryptophan arrangements, the internalization efficacy varies, indicating that lipid binding alone is not the determining factor for uptake. nih.gov The positioning of tryptophan residues appears to modulate the mechanism of uptake, highlighting the nuanced role of this amino acid in mediating peptide entry into cells. researchgate.netnih.gov

Table 1: Impact of Tryptophan Positioning on Cell-Penetrating Peptide Uptake
Tryptophan PositionRelative Uptake EfficiencyKey Finding
Four Tryptophans at N-terminusLowerClustering at the N-terminus is less effective for cell uptake. researchgate.netnih.gov
Four Tryptophans in the middleHigherA central hydrophobic region enhances internalization. researchgate.netnih.gov
Evenly distributedHigherBalanced distribution of tryptophan residues promotes efficient uptake. researchgate.netnih.gov

Metabolism of Arginine and Tryptophan Residues

The metabolic fate of the this compound dipeptide is intrinsically linked to the biosynthetic and catabolic pathways of its constituent amino acids.

Tryptophan, an essential aromatic amino acid, is synthesized in plants, bacteria, fungi, and algae through the shikimate pathway, a metabolic route not present in mammals. wikipedia.orgnih.gov This seven-step pathway converts the initial substrates, phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, into chorismate. nih.govrsc.org

Chorismate serves as a crucial branch-point metabolite. nih.govresearchgate.net For tryptophan synthesis, chorismate is converted to anthranilate by the enzyme anthranilate synthase. nih.gov Anthranilate then undergoes a series of reactions, including condensation with phosphoribosyl pyrophosphate (PRPP), to eventually form indole-3-glycerol phosphate. wikipedia.org The final step is catalyzed by tryptophan synthase, which facilitates the formation of tryptophan from indole and serine. wikipedia.orgwikipedia.org This pathway is tightly regulated, often through feedback inhibition where high levels of tryptophan can repress the enzymes involved in its own synthesis. igem.org

Table 2: Key Stages of Tryptophan Biosynthesis via the Shikimate Pathway
StageKey Substrates/IntermediatesKey EnzymesSignificance
Initial CondensationPhosphoenolpyruvate (PEP), Erythrose-4-phosphate (E4P)DAHP synthaseCommits carbon flow from central metabolism to aromatic amino acid synthesis. nih.gov
Formation of ChorismateShikimate, Shikimate-3-phosphateShikimate kinase, EPSP synthase, Chorismate synthaseChorismate is the final product of the shikimate pathway and a key branch point. wikipedia.orgnih.gov
Tryptophan-Specific BranchChorismate, Anthranilate, Indole-3-glycerol phosphateAnthranilate synthase, Tryptophan synthaseDirects chorismate towards the synthesis of tryptophan. nih.govwikipedia.org

The biosynthesis of arginine begins with α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.org Glutamate (B1630785) is formed from α-ketoglutarate, and in plants and microorganisms, glutamate is converted to ornithine through either a linear or a cyclic pathway. frontiersin.org

From ornithine, the synthesis of arginine proceeds through a series of enzymatic reactions that are part of the urea (B33335) cycle in mammals. mdpi.com Ornithine is converted to citrulline by ornithine transcarbamylase. frontiersin.org Citrulline is then converted to argininosuccinate (B1211890) by argininosuccinate synthetase, a process that requires aspartate and consumes ATP. wikipedia.org Finally, argininosuccinate lyase cleaves argininosuccinate to produce arginine and fumarate. wikipedia.org This pathway links the metabolism of several amino acids and the TCA cycle.

The metabolism of arginine and tryptophan is deeply integrated with central metabolic pathways, ensuring a coordinated regulation of cellular processes.

Urea Cycle: Arginine is a central component of the urea cycle, a pathway primarily occurring in the liver that detoxifies ammonia (B1221849) by converting it into urea for excretion. abcam.com The synthesis of arginine from ornithine is an integral part of this cycle. news-medical.net Arginase, the final enzyme of the cycle, cleaves arginine to produce urea and regenerate ornithine. news-medical.net

TCA Cycle: The biosynthesis of arginine is directly linked to the TCA cycle through its precursor, α-ketoglutarate. creative-proteomics.com Furthermore, the cleavage of argininosuccinate during arginine synthesis produces fumarate, another TCA cycle intermediate. abcam.com The catabolism of both arginine and tryptophan can also feed into the TCA cycle. For instance, arginine can be degraded to α-ketoglutarate, while tryptophan can be catabolized to acetyl-CoA, which enters the TCA cycle. creative-proteomics.comlibretexts.org

Glycolysis and Pentose Phosphate Pathway: The synthesis of tryptophan is initiated by precursors from glycolysis (phosphoenolpyruvate) and the pentose phosphate pathway (erythrose-4-phosphate). nih.govnih.gov This highlights the dependence of aromatic amino acid biosynthesis on the central carbon metabolism for the supply of essential building blocks.

The breakdown of arginine and tryptophan generates a variety of biologically important molecules and provides intermediates for energy metabolism.

Arginine Catabolism: Arginine can be catabolized through several pathways. The arginase pathway, a part of the urea cycle, hydrolyzes arginine to ornithine and urea. nih.gov Ornithine can then be further metabolized to proline or glutamate. nih.gov Another major route is the nitric oxide synthase (NOS) pathway, where arginine is converted to nitric oxide (NO), a crucial signaling molecule, and citrulline. embopress.org In some microorganisms, arginine can be degraded via the arginine deiminase pathway or the arginine succinyltransferase (AST) pathway to generate energy and nitrogen. researchgate.netnih.govasm.org

Tryptophan Catabolism: The primary route for tryptophan degradation in mammals is the kynurenine (B1673888) pathway, which accounts for over 95% of tryptophan catabolism. wikipedia.orgfrontiersin.org This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine. researchgate.net This is then rapidly converted to kynurenine. The kynurenine pathway produces several neuroactive and immunomodulatory metabolites and ultimately leads to the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), as well as intermediates like pyruvate (B1213749) and acetate (B1210297) that can enter central metabolism. frontiersin.orgresearchgate.netnih.gov A minor but significant pathway for tryptophan metabolism is the serotonin (B10506) pathway, which leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin. wikipedia.orgresearchgate.netresearchgate.net

Table 3: Major Catabolic Pathways of Arginine and Tryptophan
Amino AcidCatabolic PathwayKey EnzymesMajor Products
ArginineArginase Pathway (Urea Cycle)ArginaseUrea, Ornithine. nih.gov
Nitric Oxide Synthase (NOS) PathwayNitric Oxide SynthaseNitric Oxide (NO), Citrulline. embopress.org
TryptophanKynurenine PathwayIDO, TDOKynurenine, NAD+, Pyruvate, Acetate. frontiersin.orgresearchgate.netnih.gov
Serotonin PathwayTryptophan hydroxylaseSerotonin, Melatonin. wikipedia.orgresearchgate.netresearchgate.net

Catabolism of Arginine and Tryptophan

Tryptophan Catabolism: Kynurenine Pathway and Serot-onin Biosynthesis

L-tryptophan (Trp), an essential amino acid, is primarily metabolized through two major routes: the kynurenine pathway (KP) and the serotonin pathway. nih.govresearchgate.net The vast majority, approximately 90-95%, of dietary tryptophan is degraded via the kynurenine pathway. nih.gov This pathway is critical for generating the essential co-factor nicotinamide adenine dinucleotide (NAD+) and produces several neuroactive intermediate compounds. nih.govresearchgate.net

The initial and rate-limiting step of the KP is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). researchgate.netnih.gov N-formylkynurenine is subsequently converted to kynurenine. youtube.com From kynurenine, the pathway branches to produce metabolites with distinct biological activities, such as kynurenic acid, which has neuroprotective properties as a glutamate receptor antagonist, and quinolinic acid, a neurotoxic N-methyl-D-aspartate (NMDA) receptor agonist. nih.govresearchgate.net The balance between these metabolites is crucial for regulating glutamatergic neurotransmission. researchgate.net The KP metabolites are known to be involved in inflammatory responses and immunity regulation. nih.gov

A much smaller fraction of tryptophan, about 1-3% in the brain, serves as the precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). nih.gov This process begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin. researchgate.net Though a minor pathway in terms of tryptophan consumption, serotonin synthesis is vital for its roles as a neurotransmitter and neuromodulator, influencing mood, cognition, and various physiological processes. nih.govresearchgate.net In fact, while only a tiny percentage of dietary tryptophan is used for brain serotonin synthesis, about 95% of the body's total serotonin is found in the gastrointestinal tract. nih.gov

PathwayKey EnzymesPrimary ProductsBiological Significance
Kynurenine Pathway Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO), Kynurenine 3-monooxygenase (KMO)Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+NAD+ production, Neurotransmission modulation, Immune regulation nih.govresearchgate.net
Serotonin Pathway Tryptophan Hydroxylase, Aromatic L-amino acid decarboxylase5-Hydroxytryptophan (5-HTP), Serotonin (5-HT)Neurotransmission, Mood regulation nih.govresearchgate.net
Arginine Catabolism: Urea, Ornithine, and Nitric Oxide Pathways

L-arginine (Arg) is a semi-essential amino acid central to several metabolic pathways, serving as a precursor for the synthesis of proteins, nitric oxide (NO), urea, polyamines, proline, and creatine. nih.govbiocrates.com In many cellular contexts, particularly in immune cells like macrophages, two major competing catabolic pathways define arginine's metabolic fate: the nitric oxide synthase (NOS) pathway and the arginase (ARG) pathway. nih.gov

The NOS pathway converts arginine into nitric oxide and L-citrulline. nih.govresearchgate.net Nitric oxide is a critical signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and host defense against pathogens. biocrates.comembopress.org There are three main isoforms of NOS, with the inducible nitric oxide synthase (iNOS or NOS2) being prominently expressed in macrophages upon inflammatory stimuli. nih.govfrontiersin.org

The competing arginase pathway hydrolyzes arginine into L-ornithine and urea. nih.govresearchgate.net This is a key step in the urea cycle, which is essential for the detoxification and excretion of excess nitrogen from the body. biocrates.comembopress.org The L-ornithine produced is not merely a byproduct; it serves as a precursor for the synthesis of polyamines (such as putrescine and spermidine), which are vital for cell proliferation and tissue repair, and proline, an amino acid important for collagen synthesis. nih.govnih.gov

The balance between these two pathways is crucial, as they are often reciprocally regulated and lead to different functional outcomes. nih.gov For instance, in classically activated (M1) macrophages, the NOS pathway dominates, leading to NO production for antimicrobial activity. nih.govfrontiersin.org In contrast, in alternatively activated (M2) macrophages, the arginase pathway is upregulated, promoting tissue repair and resolution of inflammation. nih.govfrontiersin.org

PathwayKey Enzyme(s)SubstrateKey ProductsPrimary Function(s)
Nitric Oxide Synthase Pathway Nitric Oxide Synthase (NOS)L-ArginineNitric Oxide (NO), L-CitrullineVasodilation, Neurotransmission, Immune defense researchgate.netembopress.org
Arginase Pathway (Urea Cycle) Arginase (ARG)L-ArginineL-Ornithine, UreaNitrogen excretion, Precursor for polyamines and proline nih.govembopress.org

Enzymatic Regulation of Arg and Trp Metabolism (e.g., IDO1, ARG1, NOS2)

The metabolic pathways of arginine and tryptophan are tightly controlled at the enzymatic level, with key enzymes being induced or regulated by specific cytokines and cellular signals. frontiersin.org Indoleamine 2,3-dioxygenase 1 (IDO1), Arginase 1 (ARG1), and inducible Nitric Oxide Synthase (NOS2) are three such enzymes that serve as critical regulatory nodes, particularly within the immune system. nih.govum.edu.mt

IDO1: This enzyme catalyzes the first and rate-limiting step in tryptophan catabolism via the kynurenine pathway. nih.gov IDO1 expression is potently induced by the pro-inflammatory cytokine interferon-gamma (IFN-γ). frontiersin.orgnih.gov By depleting local tryptophan concentrations and producing immunomodulatory kynurenines, IDO1 acts as a powerful immunosuppressive checkpoint. nih.gov This activity is crucial in contexts like preventing fetal rejection during pregnancy but can be co-opted by tumors to evade immune surveillance. nih.gov

ARG1: This cytosolic enzyme hydrolyzes arginine into ornithine and urea. nih.gov Its expression is characteristic of M2 macrophages and myeloid-derived suppressor cells (MDSCs) and is typically induced by anti-inflammatory cytokines like Interleukin-4 (IL-4). frontiersin.orgnih.gov By consuming arginine, ARG1 can limit the substrate available for NOS2, thereby reducing NO production and suppressing T cell functions that are dependent on arginine. nih.govnih.gov

NOS2 (iNOS): In contrast to ARG1, NOS2 is the hallmark of pro-inflammatory M1 macrophages. frontiersin.org Its expression is stimulated by IFN-γ and other inflammatory signals. frontiersin.org NOS2 metabolizes arginine to produce high levels of nitric oxide, a potent antimicrobial and pro-inflammatory molecule. nih.govfrontiersin.org

The expression and activity of these enzymes are often mutually exclusive, defining the functional polarization of immune cells. For example, IFN-γ stimulates NOS2 in M1 macrophages for pathogen killing, while IL-4 promotes ARG1 in M2 macrophages for tissue repair. frontiersin.org Concurrently, IFN-γ also triggers IDO1 expression, highlighting the complex cytokine-driven regulation of amino acid metabolism. frontiersin.org

This compound in Cellular Signaling and Regulatory Pathways

Beyond the metabolic roles of its constituent amino acids, the dipeptide this compound itself may participate in cellular signaling, although research in this specific area is less extensive than for the individual amino acids. The potential for dipeptides to act as signaling molecules is an emerging area of investigation.

Involvement in NF-kappaB Activation

The Nuclear Factor-kappaB (NF-κB) family of transcription factors are pivotal regulators of inflammation, immunity, and cell survival. nih.govnih.gov The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli like TNF-α. nih.gov While direct evidence for the dipeptide this compound in this process is not widely documented, the metabolic products of its constituent amino acids are known to be involved. For instance, sustained NF-κB activation is a hallmark of many inflammatory conditions and cancers, where the metabolism of arginine and tryptophan is often dysregulated. nih.gov Some studies have identified novel peptides capable of causing constitutive NF-κB activation, suggesting that short peptide sequences can indeed function as signaling modulators in this pathway. nih.gov Given the immunomodulatory roles of arginine and tryptophan metabolites, it is plausible that dipeptides derived from them could influence NF-κB signaling, potentially by interacting with upstream regulators of the pathway.

Modulation of G Protein-Coupled Receptor Signaling (e.g., GPR30, FPRL2)

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors, translating extracellular signals into intracellular responses. nih.gov

GPR30 (GPER1): The G protein-coupled estrogen receptor 30 (GPR30), now also known as GPER1, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling. nih.govresearchgate.net It is associated with G protein signaling and can be activated at the plasma membrane. researchgate.net While primarily studied for its interaction with estrogens, the broader ligand profile for many GPCRs is still being explored. nih.govnih.gov There is no direct, prominent research linking this compound to GPR30. However, the concept of peptide modulation of GPCRs is well-established, and future studies may explore whether this compound or similar dipeptides can act as allosteric modulators or direct ligands for orphan or known GPCRs involved in metabolic or immune regulation.

FPRL2: Formyl peptide receptor-like 2 (FPRL2), now more commonly known as Formyl Peptide Receptor 3 (FPR3), is another GPCR involved in immune responses. Research into its specific ligands and functions is ongoing. The broader family of formyl peptide receptors is known to recognize peptides, particularly those of bacterial origin, to initiate inflammatory responses. This establishes a clear precedent for peptides acting as primary signaling molecules through this class of GPCRs.

Influence on MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The components of this pathway, such as Raf-1 and its downstream target MAPK, are pivotal in cellular signaling. nih.gov The activation of this pathway can be initiated by various upstream signals, including receptor tyrosine kinases. youtube.com Dysregulation of the MAPK pathway, for instance through mutations in components like the Ras oncogene, can lead to uncontrolled cell proliferation and is often implicated in cancer. youtube.com The Her2/Raf-1/MAPK/AP-1 axis, in particular, has been identified as a pathway that may promote the development of certain diseases, leading to poorer clinical outcomes. nih.govnih.gov While direct modulation of the MAPK pathway by the dipeptide this compound is not extensively documented, the constituent amino acids are integral to cellular processes that intersect with these signaling networks.

Effects on Mammalian Target of Rapamycin Complex 1 (mTORC1) Activation

The mammalian Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, metabolism, and protein synthesis, responding to various environmental cues, including nutrient availability. Amino acids are potent activators of mTORC1, with Arginine and Leucine being particularly well-studied in this regard. nih.govyoutube.com

Arginine activates mTORC1 through a well-defined, Rag GTPase-dependent pathway. mdpi.com This process involves specific sensor proteins. Cellular Arginine Sensor for mTORC1 (CASTOR1) directly binds to arginine. youtube.commdpi.com In the absence of arginine, CASTOR1 inhibits a protein complex called GATOR2. Upon binding arginine, CASTOR1's inhibitory effect on GATOR2 is released. mdpi.comyoutube.com Activated GATOR2 then inhibits the GATOR1 complex, which otherwise acts to keep the Rag GTPases in an inactive state. youtube.com This cascade ultimately leads to the recruitment of mTORC1 to the lysosomal surface, where it is activated by the small GTPase Rheb. youtube.com Several amino acids, including Arginine, Alanine, Leucine, and Serine, utilize this Rag GTPase-dependent pathway to signal to mTORC1. mdpi.comnih.gov

Tryptophan, however, is not among the amino acids that have been shown to independently and potently activate mTORC1 in the same manner as arginine or leucine. nih.gov The primary signaling to mTORC1 is driven by a specific group of amino acids that act through distinct sensor mechanisms. mdpi.comnih.gov

Regulation of Intracellular Calcium Dynamics

Intracellular calcium ([Ca2+]i) is a ubiquitous second messenger that governs a vast array of cellular functions. The regulation of its concentration is tightly controlled through influx from the extracellular space and release from internal stores like the endoplasmic reticulum (ER). jnmjournal.org A key mechanism for calcium influx is store-operated calcium entry (SOCE), where the depletion of ER calcium stores triggers the opening of calcium channels in the plasma membrane. jnmjournal.org

Proteins from the Transient Receptor Potential (TRP) channel family are strongly implicated as the molecular components of these calcium channels. grantome.combohrium.com While the name "Trp" for these channels is derived from a Drosophila mutant and not directly from the amino acid tryptophan, the study of these channels is central to understanding calcium dynamics. nih.gov These channels are involved in signal-regulated calcium entry, which plays a role in regulating membrane potential and activity in various cell types, including smooth muscle. grantome.com The precise mechanisms by which individual amino acids like arginine or tryptophan directly regulate these specific channels or broader calcium dynamics are complex and an area of ongoing investigation. However, the fundamental processes of calcium signaling rely on proteins like STIM1 and Orai, which mediate the communication between ER calcium depletion and plasma membrane channel opening. jnmjournal.org

Role in Specific Biological Systems and Processes

The metabolic pathways of arginine and tryptophan are not merely for building proteins; they are critical regulatory hubs, particularly within the immune system and at barrier tissues like the intestine.

Immune System Modulation via Amino Acid Metabolism

The metabolism of arginine and tryptophan serves as a critical immunological checkpoint that can control the behavior and function of immune cells. nih.govmpg.de T lymphocytes, for example, are highly dependent on the availability of these amino acids for their proliferation and differentiation. nih.gov

Two key enzymes orchestrate this immunomodulation:

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme catalyzes the first and rate-limiting step in tryptophan catabolism, converting it into metabolites known as kynurenines. nih.gov High IDO1 activity, often found in dendritic cells, depletes the local microenvironment of tryptophan. This tryptophan starvation can suppress T cell proliferation, promoting a state of quiescence. nih.gov

Arginase 1 (ARG1): This enzyme is highly expressed by M2 macrophages and myeloid-derived suppressor cells and metabolizes L-arginine. nih.govnih.gov The resulting arginine depletion also impairs T cell function, including the expression of the T-cell receptor ζ-chain, thereby creating an immunosuppressive environment. nih.gov

This metabolic interplay, where one immune cell type consumes these amino acids to regulate another, highlights how metabolites function as signaling molecules, extending immune cross-talk beyond traditional cytokines and cell surface receptors. mpg.deresearchgate.net

Potential Influence on Intestinal Barrier Function

The intestinal barrier is a critical interface that allows for nutrient absorption while preventing the passage of harmful substances and pathogens. mdpi.comnih.gov Amino acids are crucial for maintaining the integrity and function of this barrier. mdpi.com

Tryptophan, in particular, has emerged as a key modulator of intestinal homeostasis. nih.gov It can be metabolized by both the host and the gut microbiota. nih.gov

Host Metabolism: Host enzymes like IDO1 are important for maintaining intestinal homeostasis. nih.gov

Microbiota Metabolism: Gut bacteria can catabolize tryptophan into various indole derivatives. These metabolites can act as signaling molecules, binding to receptors like the aryl hydrocarbon receptor (AhR). nih.gov Activation of AhR is crucial for the integrity of the intestinal mucosal barrier and the renewal of intestinal epithelial cells. nih.gov

Studies have shown that dietary tryptophan can enhance the expression of tight junction proteins such as claudin-1, occludin, and zonula occludens-1 (ZO-1), which are essential for sealing the space between epithelial cells and preventing leakage. nih.gov However, some research suggests that excessive tryptophan supplementation might, under certain conditions, increase intestinal permeability. researchgate.netresearchgate.net This indicates that the effect of tryptophan on the gut barrier is complex and likely dependent on concentration and physiological context.

Polymorphisms Affecting Protein Function (e.g., Arg6Trp in Alpha2-Antiplasmin)

A single nucleotide polymorphism can result in the substitution of one amino acid for another, which can have significant functional consequences for the resulting protein. A well-characterized example is the Arg6Trp polymorphism in α2-antiplasmin (also known as α2-plasmin inhibitor), the primary physiological inhibitor of the fibrinolytic enzyme plasmin. ashpublications.orgnih.gov

α2-antiplasmin (α2AP) circulates in the blood with a methionine at its N-terminus (Met-α2AP). This form is cleaved by the antiplasmin-cleaving enzyme (APCE) to produce a shorter, more active form (Asn-α2AP), which is cross-linked into fibrin (B1330869) clots much more rapidly. nih.govashpublications.org The Arg6Trp polymorphism at position 6 of the protein significantly affects the rate of this cleavage. ashpublications.org

The Met-α2AP(Arg6) variant is cleaved by APCE approximately eight times faster than the Met-α2AP(Trp6) variant. nih.govashpublications.org This difference in cleavage rate directly impacts the ratio of the more active Asn-α2AP to the less active Met-α2AP in plasma, which in turn influences the stability of fibrin clots. ashpublications.org Individuals with the Trp6Trp (WW) genotype have the highest percentage of the uncleaved Met-α2AP form and tend to have shorter clot lysis times compared to those with the Arg6Arg (RR) genotype. nih.govdntb.gov.ua This functional significance suggests the Arg6Trp polymorphism may play a role in governing the long-term balance between fibrin deposition and removal in the vasculature. nih.govashpublications.org

Table 1: Genotype Frequencies and Functional Effects of the Arg6Trp Polymorphism in α2-Antiplasmin
GenotypeFrequency in a Healthy Population (%)Percentage of Uncleaved Met-α2AP in Plasma (%)Relative Cleavage Rate by APCEAssociated Fibrinolytic State
Arg6/Arg6 (RR)62.523.6Fast (~8-fold higher than WW)More anti-fibrinolytic (slower clot lysis)
Arg6/Trp6 (RW)34.040.6IntermediateIntermediate
Trp6/Trp6 (WW)3.556.4SlowMore pro-fibrinolytic (faster clot lysis)

Data compiled from studies on the functional significance of the Arg6Trp polymorphism. nih.govdntb.gov.ua

Computational and Theoretical Approaches in Arg Trp Research

Molecular Dynamics (MD) Simulations of Arg-Trp Peptides and Interactions

Molecular Dynamics (MD) simulations are widely used to explore the dynamic behavior and interactions of peptides containing Arg and Trp residues in various environments, such as in solution or in the presence of membranes or proteins. These simulations provide time-dependent information on conformational changes, binding events, and the stability of peptide-target complexes.

Studies have utilized MD simulations to examine peptides incorporating Arg and Trp. For instance, MD simulations were performed on a tripeptide Arg-His-Trp to assess its binding strength and stability with the β2 adrenoceptor (β2AR) biorxiv.orgbiorxiv.org. The simulations, conducted for up to 10 ns, showed that the Arg-His-Trp-(β2AR) complex maintained a stable alignment, with a Root Mean Square Deviation (RMSD) of less than 1 Å, indicating efficient stability biorxiv.org. Analysis of the contact graph revealed stable interactions, primarily hydrogen bonds, involving key residues of β2AR biorxiv.org.

MD simulations have also been employed to study peptides interacting with lipid bilayers, where Arg and Trp residues play important roles in membrane anchoring and interactions at the membrane/water interface nih.gov. Simulations of peptides derived from GWALP23, a transmembrane peptide, with Arg substitutions and varied Trp anchor positions, were used to investigate their locations and orientations within lipid bilayer membranes nih.gov. These simulations, combined with solid-state NMR, indicated significant tilt angles for Arg-containing peptides with respect to the bilayer normal nih.gov.

Furthermore, MD simulations have provided insights into the role of Trp in stabilizing protein structures through interactions with neighboring basic residues like Arg. For example, simulations of lysozyme (B549824) protein revealed that a Trp residue can act as a bridge between two neighboring basic residues, forming an this compound-Arg "sandwich-like" structure through π-type hydrogen bonds or cation-π interactions, contributing to long-range interactions within the protein researchgate.net.

Quantum Chemical Calculations for Interaction Energies (e.g., MP2, CCSD(T))

Quantum chemical methods, such as MP2 (second-order Møller-Plesset perturbation theory) and CCSD(T) (coupled-cluster with single, double, and perturbative triple excitations), are applied to calculate the interaction energies between amino acid residues, providing a high level of accuracy for understanding the fundamental forces involved. These methods are particularly valuable for quantifying noncovalent interactions like cation-π interactions that are prominent between Arg and Trp.

MP2 and CCSD(T) methods have been used to calculate the interaction energies of various amino acid side chain pairs, including those involving Arg and Trp plos.orgnih.gov. These calculations help to determine the strength of interactions such as salt bridges and cation-π interactions plos.org. Cation-π interactions between protonated amino acids (like Arg+) and aromatic amino acids (like Trp) are reported to be significantly stronger than common hydrogen bond interactions and are less affected by solvation compared to salt bridges plos.orgnih.gov.

Studies utilizing CCSD(T) and MP2 have shown that cation-π interaction energies involving Arg and Trp are substantial. For instance, when Arg serves as the cation, the interaction energy with Trp can be around -4.7 kcal/mol in solvated regions, which is stronger than interactions with other aromatic residues like Phe or Tyr acs.org. MP2 calculations are often used for geometry optimization, followed by more accurate single-point energy calculations using CCSD(T) plos.orgnih.gov. While CCSD(T) is considered highly accurate, its computational cost often makes MP2 a more feasible option for larger systems, although MP2 can sometimes overestimate dispersion energy cardiff.ac.ukrsc.org.

Density Functional Theory (DFT) Applications in Structure and Interactions

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure, properties, and interactions of molecules, including peptides. DFT is applied to investigate the structural characteristics of this compound and its interactions with other molecules or surfaces.

DFT calculations have been employed to study the interaction of amino acids, including Arg and Trp, with metal clusters, such as Au3 acs.orgnih.govresearchgate.net. These studies determine optimal adsorption sites and binding energies, revealing that Au3 tends to bind with nitrogen atoms of amino groups in amino acids, with varying binding affinities depending on the amino acid and solvation conditions acs.orgnih.gov. Under aqueous solvation, Arg and Trp showed relatively strong binding affinities to Au3 clusters compared to many other amino acids acs.org.

DFT has also been used to analyze the propensity of amino acid pairs, including this compound, for peptide bond formation, providing a quantitative description based on quantum chemical parameters hilarispublisher.com. Furthermore, DFT calculations are often used in conjunction with other theoretical methods, such as QTAIM, to validate and further analyze the nature of noncovalent interactions within molecular systems nih.gov. DFT analysis has highlighted the crucial role of salt bridge-π interactions involving Arg and Trp residues in the cell penetration mechanisms of arginine/tryptophan-rich peptides nih.gov.

Molecular Docking Studies for Peptide-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as a peptide) to a receptor (such as a protein). This method is valuable for screening potential peptide interactions and identifying key binding sites and interactions.

Molecular docking studies have been conducted to evaluate the interactions of peptides containing Arg and Trp with various biological targets. For example, docking analysis of the tripeptide Arg-His-Trp with the β2 adrenoceptor suggested a favorable binding affinity and highlighted the nature of molecular interactions, which were found to be comparable to or better than known agonists of β2AR biorxiv.orgbiorxiv.org.

Another application of molecular docking involved the tripeptide Ile-Arg-Trp (IRW) and its interaction with Angiotensin Converting Enzyme 2 (ACE2). Docking studies suggested that IRW might activate ACE2 by interacting with a subdomain near the active site through hydrogen bonds acs.org. Molecular docking has also been used in the virtual screening of amino acid coformers for pharmaceutical applications, investigating interactions between a drug molecule and various amino acid fragments, including Arg and Trp nih.gov. While docking provides valuable insights into potential binding modes, it often treats proteins as rigid structures and may not fully account for flexibility and solvation effects mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a relationship between the structural properties of molecules and their biological activity. QSAR models can be used to predict the activity of new compounds and to identify structural features that are important for activity. This approach has been applied to peptides, including those containing Arg and Trp, to understand and predict their functional properties.

QSAR modeling has been utilized in the study of bioactive peptides, such as antioxidant peptides, where the presence and position of specific amino acids like Arg and Trp can significantly influence activity jst.go.jpresearchgate.net. These models often employ amino acid descriptors, which are numerical representations of the physicochemical properties of amino acids, to characterize the peptide sequences uestc.edu.cnnih.gov. By correlating these descriptors with observed biological activity, QSAR models can predict the activity of untested peptides and provide insights into the structural determinants of activity nih.gov.

Multivariate Analysis in Spectroscopic and Structural Data Interpretation

Multivariate analysis techniques are powerful tools for analyzing complex datasets, such as those obtained from spectroscopic experiments or structural analyses. These methods can identify patterns, correlations, and key variables within the data, aiding in the interpretation of the properties and interactions of molecules like this compound peptides.

Multivariate analysis, including Principal Component Analysis (PCA), is frequently used in conjunction with spectroscopic methods like FTIR to interpret spectral data related to peptides and amino acids nih.govacs.orgfrontiersin.orgnih.govresearchgate.net. This approach can help in characterizing the biochemical composition of samples and identifying structural features frontiersin.org. For example, multivariate analysis of FTIR spectra has been used to determine specific functional groups involved in interactions within coamorphous systems containing amino acids like Arg and Trp nih.gov.

In structural biology, multivariate analysis can be applied to analyze ensembles of structures obtained from simulations or experimental techniques to understand conformational preferences and the distribution of interaction geometries involving residues like Arg and Trp ub.edu. PCA is often a first step in analyzing complex spectroscopic data, helping to identify the spectral features with the highest variability and to detect outliers nih.govresearchgate.net.

Analysis of Noncovalent Interactions using Quantum Theory of Atoms in Molecules (QTAIM)

Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density distribution of a molecule to characterize and quantify chemical bonds and noncovalent interactions. QTAIM provides a rigorous way to identify bond critical points and analyze the nature and strength of interactions, including hydrogen bonds, cation-π interactions, and van der Waals forces, which are relevant to the behavior of this compound.

QTAIM analysis is often performed on the results of quantum chemical calculations (such as DFT) to gain a deeper understanding of the noncovalent interactions within a system nih.gov. This method can provide detailed information about the nature and strength of interactions involving the side chains of Arg and Trp residues. For instance, QTAIM has been used to validate and characterize key noncovalent interactions identified in coamorphous systems containing Arg and Trp nih.gov.

The analysis of noncovalent interactions using QTAIM can complement other computational methods by providing a detailed picture of the electron density topology and the types of interactions present, such as the cation-π interactions between the positively charged guanidinium (B1211019) group of Arg and the aromatic indole (B1671886) ring of Trp acs.orgmdpi.comub.edu.

Advanced Analytical Techniques for Arg Trp Research

Amino acid analysis methodologies

Amino acid analysis (AAA) is fundamental for the precise quantification and identification of peptides like Arg-Trp. Several chromatographic and spectrometric methods are employed for this purpose.

Cation-Exchange Chromatography (cIEC-HPLC)

Cation-exchange chromatography is a powerful technique for separating peptides and proteins based on their net positive charge. phenomenex.comnih.govunibo.it For this compound, the strongly basic guanidinium (B1211019) group of the arginine residue confers a net positive charge at pH values below its isoelectric point (pI).

In a typical cIEC-HPLC setup, the dipeptide is loaded onto a column packed with a solid stationary phase containing negatively charged functional groups (e.g., sulfonate groups). nih.gov Because of the electrostatic attraction, the positively charged this compound binds to the stationary phase. Elution is then achieved by increasing the ionic strength (salt concentration) or the pH of the mobile phase. phenomenex.com This disrupts the electrostatic interaction, allowing the dipeptide to elute from the column for quantification. This method is particularly useful for separating this compound from neutral or negatively charged peptides and other sample matrix components. nih.govresearchgate.net

ParameterDescription for this compound Analysis
PrincipleSeparation based on the net positive charge contributed by the Arginine residue.
Stationary PhaseStrong cation exchanger (e.g., sulfopropyl groups) with a negative charge.
Mobile Phase (Loading)Low ionic strength buffer at a pH below the pI of this compound, ensuring a net positive charge.
Mobile Phase (Elution)A gradient of increasing salt concentration (e.g., NaCl) or increasing pH.
DetectionUV absorbance, typically at 220 nm (peptide bond) or 280 nm (tryptophan side chain).

Gas-Liquid Chromatography (GLC)

Gas-liquid chromatography (GLC), or more commonly gas chromatography (GC), separates compounds based on their volatility and interaction with a stationary phase. Peptides like this compound are inherently non-volatile due to their polar, zwitterionic nature and strong intermolecular hydrogen bonding. Therefore, they cannot be analyzed directly and require a chemical modification step known as derivatization. nih.govyoutube.com

Derivatization chemically converts the polar functional groups (the N-terminal amine, C-terminal carboxyl, and the side chains of Arg and Trp) into more volatile and thermally stable derivatives. youtube.comsigmaaldrich.com This process reduces the polarity and allows the molecule to be vaporized at temperatures suitable for GC analysis without decomposition. nih.gov Common derivatization methods include:

Silylation: This is a widely used technique where active hydrogens in the peptide are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comthermofisher.com

Esterification followed by Acylation: This two-step process first converts the carboxylic acid group to an ester (e.g., a methyl ester) and then acylates the amino and other functional groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

Once derivatized, the this compound derivative can be separated by GC and detected, often by mass spectrometry (GC-MS). researchgate.net

Derivatization MethodReagent(s)Target Functional GroupsKey Considerations
SilylationBSTFA, MSTFA, TMCS (catalyst)-NH₂, -COOH, -OH, Guanidinium, Indole (B1671886) N-HHighly effective but derivatives can be sensitive to moisture. thermofisher.com
Acylation/EsterificationPentafluoropropionic anhydride (PFPA), Methyl chloroformate-NH₂, -COOH, -OHCreates stable derivatives suitable for GC-MS analysis. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for peptide analysis, providing precise information on molecular weight and amino acid sequence. libretexts.org When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the identification and quantification of this compound in complex mixtures.

For sequencing, tandem mass spectrometry (MS/MS) is employed. In this process, the protonated molecular ion of this compound ([M+H]⁺) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The fragmentation usually occurs at the peptide bond, generating a predictable series of fragment ions. chemguide.co.uk The primary fragments are designated as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). researchgate.net

For the dipeptide this compound, the major expected fragments would be:

b₁-ion: Corresponds to the arginine residue.

y₁-ion: Corresponds to the tryptophan residue.

The presence of the basic arginine and the aromatic tryptophan can lead to characteristic fragmentation patterns, aiding in unambiguous identification. researchgate.netresearchgate.netnih.gov

IonStructureDescription
[M+H]⁺[this compound + H]⁺Protonated molecular ion of the intact dipeptide.
b₁ ion[Arg]⁺N-terminal fragment resulting from peptide bond cleavage.
y₁ ion[Trp + H]⁺C-terminal fragment resulting from peptide bond cleavage.

Fluorescence Techniques for Peptide-Membrane Interactions

The tryptophan residue in this compound serves as an intrinsic fluorescent probe, making fluorescence spectroscopy an ideal non-invasive technique to study the dipeptide's interaction with lipid membranes. nih.govspringernature.com The fluorescence properties of the tryptophan indole ring are highly sensitive to the polarity of its local environment.

When this compound is in an aqueous solution, the tryptophan fluorescence is typically quenched by water molecules. If the dipeptide interacts with and inserts into a lipid bilayer, the tryptophan residue moves into the nonpolar, hydrophobic core of the membrane. This change in environment leads to distinct changes in its fluorescence signal:

Blue Shift: The wavelength of maximum fluorescence emission (λₘₐₓ) shifts to shorter wavelengths (a "blue shift") as the environment becomes less polar.

Increased Quantum Yield: The intensity of the fluorescence often increases as quenching by water is reduced.

By monitoring these spectral changes, researchers can characterize the binding affinity and the extent of insertion of this compound into model membranes like liposomes or vesicles. nih.govluc.edu Furthermore, fluorescence quenching experiments, using quenchers incorporated at specific depths within the lipid bilayer, can provide detailed information about the precise location and orientation of the tryptophan residue within the membrane. nih.govmdpi.com

ParameterThis compound in Aqueous BufferThis compound Inserted into Lipid MembraneRationale
Emission Maximum (λₘₐₓ)~350 nm< 350 nm (Blue-shifted)Tryptophan is in a less polar, more hydrophobic environment.
Fluorescence IntensityLowerHigherReduced quenching by polar water molecules.
Accessibility to QuenchersHigh (for aqueous quenchers)Low (for aqueous quenchers), High (for lipid-soluble quenchers)Indicates partitioning from the aqueous phase into the lipid phase.

Biochemical Assays for Enzyme Activity and Cellular Responses

Biochemical assays are crucial for determining the biological effects of this compound, such as its ability to modulate enzyme activity or influence cellular processes like proliferation and viability.

Research has shown that this compound can act as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. ul.ieul.iersc.org The inhibitory activity of this compound can be quantified using an in vitro enzyme assay. A common method involves a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC). abcam.com DPP-IV cleaves this substrate, releasing the highly fluorescent AMC molecule. The rate of the reaction is measured by monitoring the increase in fluorescence over time. When an inhibitor like this compound is added, it binds to the enzyme, reducing its activity and thereby slowing the rate of AMC release. By measuring the enzyme's activity at various concentrations of this compound, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. rsc.org Studies have identified Trp-Arg as a potent DPP-IV inhibitor with an IC₅₀ value under 45 μM. rsc.org Furthermore, kinetic analyses have shown that related Trp-Arg-Xaa tripeptides act as uncompetitive-type inhibitors. nih.gov

To assess the impact of this compound on cellular health and proliferation, the MTT assay is frequently used. abcam.comnih.gov This colorimetric assay measures the metabolic activity of living cells. abcam.com Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced, which can be quantified by measuring its absorbance, is directly proportional to the number of living, metabolically active cells. nih.govresearchgate.netresearchgate.net If this compound has a cytotoxic or anti-proliferative effect, treatment of cells with the dipeptide will result in decreased metabolic activity and thus a lower formazan signal compared to untreated control cells.

Assay TypePrincipleEndpoint MeasuredApplication for this compound
DPP-IV Enzyme Inhibition AssayCleavage of a fluorogenic substrate (Gly-Pro-AMC) by DPP-IV releases a fluorescent product (AMC). abcam.comRate of fluorescence increase.To quantify the inhibitory potency (IC₅₀) of this compound against DPP-IV. ul.ienih.gov
MTT Cellular Viability AssayReduction of yellow MTT to purple formazan by mitochondrial reductases in viable cells. abcam.comAbsorbance of the formazan product.To determine the effect of this compound on cell proliferation and cytotoxicity. nih.gov

Future Research Directions and Emerging Paradigms for Arg Trp Studies

Integration of Experimental and Computational Methodologies

A key future direction in the study of Arg-Trp and related peptides involves the deeper integration of experimental techniques with computational methodologies. This synergistic approach allows for a more comprehensive understanding of peptide behavior, structure-activity relationships, and interactions within biological environments. Computational methods, such as molecular dynamics simulations, quantitative structure-activity relationship (QSAR) predictions, and bioinformatics, are crucial for predicting peptide properties, identifying potential bioactive sequences, and modeling interactions with targets like cell membranes or receptors acs.orgnih.govacs.orgresearchgate.net.

Experimental techniques, including circular dichroism (CD) spectroscopy, fluorescence spectroscopy, X-ray scattering, and Nuclear Magnetic Resonance (NMR), provide essential data on peptide structure, membrane binding, and activity validation acs.orgresearchgate.netasm.orgresearchgate.netmdpi.comnsf.gov. The combination of these approaches enables researchers to rationally design peptides with enhanced properties and to elucidate the molecular mechanisms underlying their function at an atomic level acs.orgresearchgate.netasm.org. For instance, computational analysis can predict optimal peptide lengths and amino acid positioning for maximum antibacterial potency, which can then be validated experimentally asm.orgfrontiersin.org. Future studies will likely see increased use of machine learning and deep learning algorithms to analyze large datasets generated from peptide libraries and biological assays, accelerating the discovery and optimization process amidetech.commit.edu.

Exploration of Novel this compound Peptide Designs and Architectures

The design of novel peptides incorporating Arg and Trp residues remains a fertile area for future research. The unique properties of Arg (cationic charge, hydrogen bonding) and Trp (hydrophobic bulk, preference for membrane interfaces, cation-π interactions) make them key components in the design of functional peptides, particularly antimicrobial peptides (AMPs) acs.orgresearchgate.netcambridge.orgmdpi.com. Future studies will continue to explore variations in peptide length, sequence order, and the ratio of Arg to Trp residues to optimize specific activities, such as membrane disruption, cell penetration, or target binding asm.orgfrontiersin.orgcambridge.orgresearchgate.netnih.gov.

Beyond linear sequences, the exploration of novel peptide architectures, such as cyclic peptides, branched peptides, or peptidomimetics incorporating this compound motifs, is an emerging paradigm. These alternative structures can offer improved stability, bioavailability, and modulated activity profiles compared to their linear counterparts. Rational design frameworks, guided by structure-function correlations derived from both experimental and computational studies, will be essential in creating peptides with enhanced potency and selectivity against specific targets, such as multidrug-resistant bacteria or aberrant cells asm.orgfrontiersin.orgresearchgate.net.

Deeper Understanding of this compound in Complex Biological Systems

Future research will focus on unraveling the roles of this compound and peptides containing these residues within the intricate environment of complex biological systems. This moves beyond studying isolated interactions to understanding their behavior in the context of tissues, organs, and whole organisms. For example, research into the tripeptide Ile-Arg-Trp (IRW) has demonstrated its influence on the renin-angiotensin system and its potential roles as an antioxidant, anti-inflammatory agent, and insulin (B600854) sensitizer, highlighting the complexity of peptide function in vivo acs.orgresearchgate.net.

Investigating the interactions of this compound containing peptides with specific cell types, cellular pathways, and the extracellular matrix will be critical researchgate.net. Studies exploring their potential as agonists or antagonists of specific receptors, as suggested by research on peptides interacting with the β2 adrenoceptor, represent another important avenue biorxiv.org. Understanding how these peptides navigate biological barriers, their distribution within tissues, and their stability in the presence of proteases are essential steps for translating research findings into potential therapeutic applications.

Investigating the Full Scope of Metabolic Interplay and Immunoregulatory Roles

The metabolic interplay between Arginine and Tryptophan, and the immunoregulatory roles of their metabolic pathways, are areas ripe for further in-depth investigation. While the enzymes Arginase (ARG1) and Indoleamine 2,3-dioxygenase (IDO1) and their respective metabolic pathways are known to influence immune cell function, the intricate connections and feedback loops between them are still being elucidated nih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org.

Future studies need to fully map the metabolic fate of this compound dipeptide itself within biological systems and how it might influence or be influenced by the broader metabolic networks of its constituent amino acids. Research will continue to explore how the availability and metabolism of Arg and Trp impact the differentiation, proliferation, and function of various immune cells, including T cells, macrophages, and dendritic cells ahajournals.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net. The role of this compound and its metabolites in modulating inflammatory responses, influencing the tumor microenvironment, and impacting autoimmune diseases are critical areas for future research ahajournals.orgnih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.com. Understanding this complex metabolic and immunoregulatory network is vital for developing strategies that target these pathways for therapeutic benefit.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the structural and biochemical properties of Arg-Trp?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques for analyzing this compound's structural features, such as conformational stability and electronic properties. NMR provides insights into dynamic interactions in aqueous solutions, while LC-MS quantifies purity and identifies degradation products. These methods are critical for validating synthetic or isolated this compound samples .

Q. How can researchers identify conserved this compound motifs in protein databases, and what tools are methodologically robust for this purpose?

  • Methodological Answer : Use bioinformatics tools like BLAST or InterPro to scan protein databases (e.g., UniProt, PDB) for conserved this compound pairs. Filter results by structural motifs (e.g., α-helices, β-sheets) and functional annotations (e.g., GTPase activity). Conservation scores and phylogenetic analysis can prioritize motifs with potential biological significance, as seen in G-protein Switch II regions .

Q. What are the standard protocols for measuring this compound interaction energies in vitro?

  • Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies binding affinities (ΔG), while fluorescence spectroscopy measures Trp’s emission shifts during cation-π interactions. For example, this compound pairs in Gαi proteins show energy values of ~2.0–2.96 kcal/mol, validated via fluorescence polarization and computational docking .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental observations of this compound interaction dynamics?

  • Methodological Answer : Combine Molecular Dynamics (MD) simulations with experimental validation. For instance, discrepancies in this compound distance measurements (e.g., 6 Å vs. 3.8 Å in crystal structures) can be addressed by refining force fields using experimental constraints from X-ray crystallography or fluorescence resonance energy transfer (FRET). Cross-validation with mutagenesis (e.g., R208A/W211F mutants) further clarifies mechanistic roles .

Q. What experimental designs are optimal for probing dynamic conformational changes in this compound pairs during protein activation?

  • Methodological Answer : Time-resolved Trp fluorescence spectroscopy captures real-time conformational shifts (e.g., Trp’s 3–4 nm red shift during GTP binding in Gαi). Pair this with cryo-electron microscopy (cryo-EM) to resolve intermediate states. Comparative analysis of GDP- vs. GTP-bound structures (e.g., Gαi-GDP vs. Gαi-GTPγS) identifies activation-dependent this compound reorientations .

Q. How can mutational analysis elucidate the functional impact of this compound interactions in enzymatic activity?

  • Methodological Answer : Generate point mutations (e.g., R208K, W211F) and assay activity via kinetic studies (e.g., GTP hydrolysis rates). Structural perturbations can be monitored via circular dichroism (CD) or small-angle X-ray scattering (SAXS). For example, R208 mutations in Gαi disrupt Switch II helix stability, reducing nucleotide binding efficiency by >50% .

Q. What integrative approaches address challenges in studying this compound’s role in large protein complexes with multiple interfaces?

  • Methodological Answer : Employ cross-linking mass spectrometry (XL-MS) to map proximal residues in complexes. Combine with hydrogen-deuterium exchange (HDX) to identify solvent-protected regions. Computational tools like HADDOCK integrate these data to model multi-interface systems, as demonstrated in protein-protein interaction databases (e.g., PICCOLO) .

Methodological Best Practices

  • Data Validation : Cross-reference computational models (e.g., MD simulations) with experimental techniques (e.g., crystallography) to ensure accuracy. For example, this compound distances derived from simulations should align with crystallographic B-factors and electron density maps .
  • Ethical Reproducibility : Document experimental parameters (e.g., buffer pH, temperature) and deposit raw data in repositories like Zenodo. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for transparent reporting of synthesis and characterization protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.